N-Boc-PEG24-alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H107NO26/c1-53(2,3)80-52(56)54-4-6-57-8-10-59-12-14-61-16-18-63-20-22-65-24-26-67-28-30-69-32-34-71-36-38-73-40-42-75-44-46-77-48-50-79-51-49-78-47-45-76-43-41-74-39-37-72-35-33-70-31-29-68-27-25-66-23-21-64-19-17-62-15-13-60-11-9-58-7-5-55/h55H,4-51H2,1-3H3,(H,54,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFJBNFYDDQMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H107NO26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1174.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Boc-PEG24-alcohol: A Versatile Linker for Advanced Drug Conjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Boc-PEG24-alcohol is a heterobifunctional linker molecule playing a pivotal role in the development of sophisticated targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a Boc-protected amine, a 24-unit polyethylene glycol (PEG) chain, and a terminal alcohol, provides a versatile platform for the precise assembly of these complex biomolecules. This guide delves into the technical aspects of this compound, offering insights into its applications, supported by quantitative data and detailed experimental methodologies.
Core Attributes and Applications
The unique tripartite structure of this compound dictates its utility in drug development. The terminal hydroxyl group serves as a reactive handle for derivatization or conjugation to a payload molecule, often a potent cytotoxic agent for ADCs or a protein-of-interest (POI) ligand for PROTACs.[1][2] The extensive 24-unit PEG chain is a critical component that imparts hydrophilicity to the resulting conjugate. This increased water solubility is crucial for mitigating aggregation, particularly when working with hydrophobic drug molecules, and can significantly improve the pharmacokinetic properties of the final therapeutic agent.[3][4] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for orthogonal conjugation strategies. This amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be conjugated to another molecule, such as an antibody or an E3 ligase ligand.[1]
The principal applications of this compound lie in the construction of:
-
Antibody-Drug Conjugates (ADCs): In this modality, the linker tethers a highly potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. The PEG linker enhances the solubility and stability of the ADC, potentially leading to a longer circulation half-life and improved tumor accumulation.
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand.
Quantitative Data on PEG Linkers in ADCs
The length of the PEG linker can significantly influence the pharmacokinetic profile of an ADC. A study comparing a linear 24-unit PEG linker to a branched pendant linker with two 12-unit PEG chains on a trastuzumab-DM1 conjugate provided the following insights.
| Linker Architecture | Clearance Rate | Area Under the Curve (AUC) |
| Linear 24-unit PEG (L-PEG24) | Faster | Lower |
| Pendant (12-unit PEG)x2 | Slower | Nearly 3-fold higher than L-PEG24 |
Table 1: Comparison of pharmacokinetic parameters for ADCs with different PEG linker architectures. Data sourced from a study on trastuzumab-DM1 conjugates with a high drug-to-antibody ratio (DAR) of 8.
Experimental Protocols
The following are detailed, representative methodologies for the use of this compound in the synthesis of an ADC and a PROTAC. These protocols are based on established bioconjugation principles.
Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a two-step process: first, the derivatization of this compound with a payload, and second, the conjugation to a monoclonal antibody.
Step 1: Activation of Payload and Conjugation to this compound
-
Payload Activation: A cytotoxic agent with a carboxylic acid functional group (Payload-COOH) is activated. To a solution of Payload-COOH (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15 minutes.
-
Conjugation: To the activated payload solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.
-
Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product (Boc-NH-PEG24-Payload) by flash column chromatography on silica gel.
Step 2: Boc Deprotection and Antibody Conjugation
-
Boc Deprotection: Dissolve the purified Boc-NH-PEG24-Payload (1.0 equivalent) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir the reaction at room temperature for 2 hours. Monitor the deprotection by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to yield the deprotected linker-payload (NH2-PEG24-Payload) as a TFA salt.
-
Antibody Preparation: Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). If conjugation is to occur via cysteine residues, the antibody may need to be partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP), followed by purification to remove the excess reducing agent.
-
Final Conjugation: The deprotected NH2-PEG24-Payload is activated to introduce a maleimide group for cysteine-based conjugation or an NHS ester for lysine-based conjugation. For example, to introduce a maleimide, react the amine with a bifunctional linker such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The resulting Maleimide-PEG24-Payload is then added to the prepared antibody solution and incubated to form the final ADC.
-
Purification and Characterization: The ADC is purified from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The final conjugate is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Synthesis of a Proteolysis Targeting Chimera (PROTAC)
This protocol outlines the synthesis of a PROTAC by sequentially conjugating a protein-of-interest (POI) ligand and an E3 ligase ligand to this compound.
Step 1: Conjugation of POI Ligand to this compound
-
Derivatization of this compound: The terminal hydroxyl group of this compound is first converted to a more reactive group, such as a mesylate or tosylate, or to a carboxylic acid via oxidation. For example, to a solution of this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours. The resulting N-Boc-PEG24-OMs can be purified and used in the next step.
-
Conjugation to POI Ligand: A POI ligand containing a nucleophilic group (e.g., a phenol or an amine) is reacted with the N-Boc-PEG24-OMs. To a solution of the POI ligand (1.0 equivalent) in anhydrous DMF, add a base such as potassium carbonate (3.0 equivalents). Stir for 30 minutes, then add N-Boc-PEG24-OMs (1.2 equivalents). Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Purification: Monitor the reaction by LC-MS. Upon completion, purify the crude product (Boc-NH-PEG24-POI Ligand) by flash column chromatography.
Step 2: Boc Deprotection and E3 Ligase Ligand Conjugation
-
Boc Deprotection: Deprotect the Boc group from the purified intermediate as described in the ADC protocol (Step 2.1) to yield the amine-TFA salt (NH2-PEG24-POI Ligand).
-
E3 Ligase Ligand Activation: An E3 ligase ligand with a carboxylic acid (e.g., pomalidomide) is activated using HATU and DIPEA in anhydrous DMF as described in the ADC protocol (Step 1.1).
-
Final Conjugation: Add a solution of the deprotected NH2-PEG24-POI Ligand (1.1 equivalents) to the activated E3 ligase ligand solution. Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Purification: Monitor the reaction by LC-MS. Purify the final PROTAC by preparative HPLC to obtain the desired product.
Visualizing Synthesis Workflows
The following diagrams illustrate the general workflows for the synthesis of ADCs and PROTACs using this compound.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: General workflow for PROTAC synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. N-Boc-PEG4-alcohol, 106984-09-2 | BroadPharm [broadpharm.com]
An In-Depth Technical Guide to N-Boc-PEG24-alcohol: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-PEG24-alcohol, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and targeted therapeutics. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Experimental protocols and visual diagrams are included to facilitate its practical application in a laboratory setting.
Core Concepts: Structure and Functionality
This compound is a polyethylene glycol (PEG) derivative that features two distinct functional groups at its termini: a primary alcohol (-OH) and a tert-butyloxycarbonyl (Boc) protected primary amine (-NHBoc).[1][2] The core of the molecule consists of a 24-unit PEG chain, which imparts significant hydrophilicity.[1] This key feature enhances the aqueous solubility of the molecules to which it is conjugated, a common challenge in the development of complex biotherapeutics.[1][]
The bifunctional nature of this compound allows for sequential and controlled conjugation reactions. The hydroxyl group can be activated or modified for coupling, while the Boc-protected amine remains stable until its deliberate removal under mild acidic conditions. This orthogonality is essential for the precise construction of complex molecular architectures like ADCs and PROTACs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. While some specific quantitative data for the 24-unit PEG chain variant is not extensively published, the properties of similar, shorter-chain N-Boc-PEG-alcohols provide a reliable reference.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅₃H₁₀₇NO₂₆ | |
| Molecular Weight | 1174.4 g/mol | |
| CAS Number | 159156-95-3 | |
| Appearance | White to off-white solid or viscous oil | Inferred |
| Purity | Typically ≥95% | |
| Storage | -20°C, under inert atmosphere |
Table 2: Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | Soluble |
Key Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of targeted therapies, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Role in Antibody-Drug Conjugates (ADCs)
In ADCs, the PEG linker serves to connect a potent cytotoxic payload to a monoclonal antibody. The hydrophilicity of the PEG chain can improve the pharmacokinetic properties of the ADC, reduce aggregation, and potentially decrease immunogenicity. The workflow for ADC synthesis using a heterobifunctional linker like this compound typically involves a multi-step process.
References
The Strategic Role of Boc-Protected PEG Linkers in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the precise and controlled assembly of complex biomolecular architectures is paramount. Boc-protected Polyethylene Glycol (PEG) linkers have emerged as indispensable tools, offering a powerful combination of a temporary amine protecting group with a hydrophilic and flexible spacer. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of Boc-protected PEG linkers in bioconjugation, with a focus on their role in the development of targeted therapeutics and research reagents.
Core Principles of Boc-Protected PEG Linkers
At the heart of this technology lies the tert-butyloxycarbonyl (Boc) protecting group, which temporarily masks a primary amine on the PEG linker.[1] This protection is crucial for achieving regioselectivity and enabling stepwise conjugation strategies.[2] The Boc group is stable under a variety of reaction conditions but can be readily and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the reactive primary amine for subsequent conjugation steps.[3][4]
The PEG component of the linker imparts several beneficial properties to the resulting bioconjugate.[5] These include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic molecules.
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and extend its circulation half-life.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins, potentially reducing their immunogenicity.
-
Flexible Spacer: The PEG chain acts as a flexible spacer, minimizing steric hindrance between the conjugated molecules and allowing them to maintain their native conformation and function.
Quantitative Data on Boc-Protected PEG Linkers
The selection of a specific Boc-protected PEG linker is often guided by the desired physicochemical properties of the final conjugate. The following tables summarize key quantitative data for commercially available Boc-protected PEG linkers and the impact of PEGylation on bioconjugate performance.
Table 1: Physicochemical Properties of Common Boc-Protected PEG Linkers
| Product Name | Supplier(s) | Molecular Weight ( g/mol ) | Purity | CAS Number |
| t-Boc-N-amido-PEG10-acid | AxisPharm, Precise PEG, Apollo Scientific | ~629.74 | ≥95% | 2410598-01-3 |
| t-Boc-N-amido-PEG10-amine | BroadPharm, AxisPharm | ~600.77 | ≥98% | 1347704-59-9 |
| t-Boc-N-amido-PEG10-NHS ester | BroadPharm, AxisPharm, Aladdin | ~726.81 | ≥95% | 2055040-78-1 |
| t-Boc-N-amido-PEG10-azide | BroadPharm, Glycomindsynth | ~614.75 | ≥95% | Not available |
| Boc-amino-PEG3-SSPy | BenchChem | Varies | ≥95% | Not available |
Note: Data is compiled from publicly available information and may be subject to change. Please refer to the supplier for the most current data.
Table 2: Impact of PEG Chain Length on Bioconjugate Pharmacokinetics
| Conjugate | PEG Molecular Weight | Half-Life Extension (fold) | Reduction in In Vitro Cytotoxicity (fold) |
| ZHER2-MMAE (HM) | 0 kDa | 1 | 1 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2 | 22 |
This data, from a study on affibody-drug conjugates, demonstrates that increasing the PEG chain length can significantly extend the half-life of the conjugate, although it may also lead to a reduction in immediate in vitro cytotoxicity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving Boc-protected PEG linkers.
Conjugation of a Boc-Protected PEG-NHS Ester to a Protein
This protocol describes the conjugation of a Boc-protected PEG linker activated with an N-hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine residues) of a target protein.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Boc-NH-PEG-NHS ester (e.g., t-Boc-N-amido-PEG10-NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEG-NHS Ester Stock Solution: Immediately before use, dissolve the Boc-NH-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the Boc-NH-PEG-NHS ester stock solution to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
-
Characterization: Analyze the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight and by a suitable method (e.g., MALDI-TOF mass spectrometry) to determine the degree of PEGylation.
Boc Deprotection of a PEGylated Protein
This protocol outlines the removal of the Boc protecting group from the PEGylated protein to expose the terminal primary amine.
Materials:
-
Boc-protected PEGylated protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Nitrogen or argon gas
-
Centrifuge
Procedure:
-
Dissolution: Dissolve the Boc-protected PEGylated protein in a 1:1 mixture of TFA and DCM. The concentration will depend on the solubility of the conjugate.
-
Deprotection Reaction: Incubate the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS if possible.
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Protein Precipitation: Precipitate the deprotected protein by adding cold diethyl ether.
-
Pelleting and Washing: Centrifuge to pellet the protein and discard the supernatant. Wash the protein pellet with cold diethyl ether to remove residual TFA.
-
Drying and Resuspension: Air-dry the protein pellet and resuspend it in a suitable buffer for downstream applications or further purification.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes involving Boc-protected PEG linkers.
Caption: General workflow for bioconjugation using a Boc-protected PEG-NHS ester.
References
The Core Function of Hydrophilic PEG Spacers in Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene glycol (PEG) has become an indispensable tool in drug delivery, primarily utilized as a hydrophilic spacer to enhance the therapeutic efficacy of various drug molecules, from small chemical entities to large biologics and nanoparticles. This technical guide provides a comprehensive overview of the fundamental principles governing the function of PEG spacers, detailing their impact on the physicochemical properties, pharmacokinetics, and pharmacodynamics of therapeutic agents. This document includes a compilation of quantitative data, detailed experimental protocols for characterization, and visual diagrams of key mechanisms and workflows to serve as a practical resource for researchers in the field.
Introduction: The "Stealth" Advantage of PEGylation
PEGylation, the process of covalently attaching PEG chains to a molecule, imparts a "stealth" characteristic, effectively shielding the therapeutic agent from the host's immune system and enzymatic degradation.[1][2] This is achieved through the formation of a hydrophilic cloud around the drug molecule, which increases its hydrodynamic size and masks its surface charges and epitopes.[1] The result is a significant improvement in the drug's solubility, stability, and circulation half-life.[3][4] Polyethylene glycol is a biocompatible, non-toxic, and FDA-approved polymer, making it an ideal candidate for pharmaceutical applications.
Core Functions and Advantages of Hydrophilic PEG Spacers
The incorporation of hydrophilic PEG spacers into drug delivery systems offers a multitude of advantages that address key challenges in drug development.
Enhanced Solubility and Stability
Many potent drug molecules are hydrophobic, leading to poor solubility in aqueous environments and a tendency to aggregate. PEG spacers, being highly hydrophilic, act as effective solubilizing agents, preventing aggregation and improving the formulation's stability. This is particularly crucial for antibody-drug conjugates (ADCs), where the hydrophobic nature of the cytotoxic payload can compromise the stability and manufacturability of the conjugate.
Improved Pharmacokinetics
The most significant benefit of PEGylation is the dramatic improvement in the pharmacokinetic profile of the conjugated drug.
-
Prolonged Circulation Half-Life: The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.
-
Reduced Immunogenicity: The "stealth" effect of the PEG cloud shields antigenic sites on the drug molecule, reducing its recognition by the immune system and minimizing the risk of an immune response.
-
Decreased Enzymatic Degradation: The steric hindrance provided by the PEG spacer protects the drug from enzymatic degradation, further contributing to its stability and longevity in vivo.
Enhanced Permeability and Retention (EPR) Effect
In cancer therapy, the prolonged circulation of PEGylated nanocarriers allows them to take advantage of the Enhanced Permeability and Retention (EPR) effect. Tumor vasculature is often leaky with poor lymphatic drainage, leading to the passive accumulation and retention of large molecules and nanoparticles in the tumor microenvironment.
Quantitative Data on the Impact of PEG Spacers
The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key drug delivery parameters.
Table 1: Effect of PEG Molecular Weight on Pharmacokinetic Parameters
| Drug/Carrier | PEG Molecular Weight (kDa) | Change in Half-life (t½) vs. Non-PEGylated | Reference |
| Interferon-α2a | 12 | ~10-fold increase | |
| L-asparaginase | 5 | ~7-fold increase | |
| Chitosan Nanoparticles | 5 | Significant increase in AUC | |
| PEG molecules (free) | 6 to 50 | 18 minutes to 16.5 hours |
Table 2: Influence of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties
| ADC Payload | PEG Spacer Length (n units) | Drug-to-Antibody Ratio (DAR) | In Vivo Efficacy | Reference |
| MMAE | 8 | ~8 | Improved tumor growth inhibition | |
| Maytansinoid | 12 | ~2.7-3.0 | Enhanced selectivity | |
| Bombesin Analog | 3 | Optimal tumor-to-background ratio |
Table 3: Solubility Enhancement with PEG Spacers
| Drug | PEG Formulation | Solubility Increase | Reference |
| Ciprofloxacin | 2% LA-PEG | 562.7% | |
| Probucol | 1% LA-PEG | 84614.3% | |
| Poorly soluble drugs | PEG 400 mixtures | Significant increase |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization and evaluation of PEGylated drug delivery systems.
Quantification of PEGylation
Objective: To determine the amount of PEG conjugated to a nanoparticle or protein.
Method: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A significant amount of the dried PEGylated nanoparticle sample is required.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Procedure:
-
The sample is heated at a controlled rate.
-
The weight loss of the sample is measured as a function of temperature.
-
The weight loss within the known degradation temperature range of PEG (e.g., 300-450 °C) is used to quantify the PEG content.
-
-
Data Analysis: The percentage of weight loss corresponding to PEG degradation is calculated to determine the PEG content in the sample.
-
Critical Considerations: The core material of the nanoparticle must be stable at the degradation temperature of PEG.
Method: Proton NMR (¹H NMR) Spectroscopy
-
Sample Preparation: The PEGylated nanoparticle is dissolved, or the PEG is cleaved from the nanoparticle to release the polymer into solution.
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer.
-
Procedure:
-
A ¹H NMR spectrum of the dissolved sample is acquired.
-
The area of the characteristic ethylene oxide proton peak (at approximately 3.65 ppm) is integrated.
-
-
Data Analysis: The integrated peak area is proportional to the concentration of PEG, allowing for quantification.
-
Critical Considerations: Not all nanoparticles can be easily dissolved in a suitable NMR solvent.
Determination of Drug-to-Antibody Ratio (DAR) for ADCs
Objective: To determine the average number of drug molecules conjugated to an antibody.
Method: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on their hydrophobicity. The number of conjugated hydrophobic drugs affects the overall hydrophobicity of the ADC.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a HIC column.
-
Mobile Phases:
-
Mobile Phase A: A high salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol).
-
-
Procedure:
-
The ADC sample is diluted in Mobile Phase A.
-
A linear gradient from high salt to low salt is run to elute the ADC species.
-
Detection is performed using a UV detector at 280 nm.
-
-
Data Analysis: The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.
In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of a PEGylated drug on cancer cells.
Method: MTT Assay
-
Cell Culture: Cancer cells (e.g., SW1990 human pancreatic cancer cells) are seeded in 96-well plates and incubated.
-
Treatment: Cells are treated with various concentrations of the PEGylated drug, the free drug (as a positive control), and a vehicle control (e.g., PBS) for a specified duration (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 (half-maximal inhibitory concentration) is determined.
In Vivo Tumor Growth Inhibition Assay
Objective: To evaluate the anti-tumor efficacy of a PEGylated drug in a living organism.
Method: Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the mice to establish tumors.
-
Treatment: Once the tumors reach a certain volume, the mice are randomly assigned to treatment groups: PEGylated drug, free drug, and a control vehicle. The drugs are administered via a clinically relevant route (e.g., intravenous injection).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly. Tumor volume is typically calculated using the formula: (length × width²) / 2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and processes related to PEGylated drug delivery.
References
- 1. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-Boc-PEG24-alcohol in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. The design and synthesis of these heterobifunctional molecules are of paramount importance to their efficacy. A critical component of any PROTAC is the linker, which connects the target-engaging warhead to the E3 ligase-recruiting ligand. This guide delves into the specific role and mechanism of N-Boc-PEG24-alcohol, a long-chain polyethylene glycol (PEG)-based linker, in the synthesis of PROTACs. We will explore its advantages, provide detailed experimental protocols for its incorporation, and discuss the impact of linker length on PROTAC activity, using the IRAK4 signaling pathway as a relevant biological context.
Introduction to PROTAC Technology and the Role of Linkers
PROTACs are bifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). They consist of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is not a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy. It influences the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a heterobifunctional linker featuring a Boc-protected amine at one terminus and a hydroxyl group at the other, connected by a 24-unit polyethylene glycol chain. This structure offers several advantages in PROTAC synthesis:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the long PEG chain significantly improves the aqueous solubility of the resulting PROTAC, which is often a challenge for these relatively large molecules. This can also positively impact cell permeability.
-
Tunable Length for Optimal Ternary Complex Formation: The 24-unit PEG chain provides a substantial length, which can be crucial for bridging large proteins or for achieving the optimal orientation of the POI and E3 ligase for efficient ubiquitination. While the optimal linker length is target-dependent, the availability of long PEG linkers like PEG24 allows for systematic exploration of this parameter.
-
Synthetic Tractability: The terminal functional groups—a Boc-protected amine and a hydroxyl group—provide versatile handles for conjugation to the warhead and E3 ligase ligand through well-established chemical reactions. The Boc protecting group is stable under many reaction conditions and can be selectively removed under acidic conditions to reveal the primary amine for subsequent coupling.
Mechanism of Action in PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a modular, stepwise approach. The core of its mechanism lies in the sequential deprotection and coupling reactions to connect the warhead and the E3 ligase ligand.
A common synthetic strategy involves:
-
Activation of the Hydroxyl Terminus: The alcohol end of this compound can be activated, for example, by conversion to a better leaving group like a tosylate or mesylate, or by direct use in Mitsunobu or etherification reactions.
-
Coupling to the First Ligand: The activated linker is then reacted with either the warhead or the E3 ligase ligand.
-
Boc Deprotection: The Boc protecting group on the other end of the PEG linker is removed under acidic conditions to expose the primary amine.
-
Coupling to the Second Ligand: The newly exposed amine is then coupled to the second ligand, typically through an amide bond formation, to yield the final PROTAC.
Quantitative Data on Linker Length Optimization
The optimal linker length is a critical parameter that must be empirically determined for each specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive ternary complex with excessive flexibility, leading to inefficient ubiquitination.
| Target Protein | E3 Ligase | Linker Length (Number of PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) |
| ERα | VHL | 4 | 100 | >90 |
| 8 | 30 | >95 | ||
| 12 | 10 | >95 | ||
| 16 | 300 | ~70 | ||
| BRD4 | CRBN | 2 | 50 | ~80 |
| 3 | 15 | >90 | ||
| 4 | 25 | >90 | ||
| 5 | 80 | ~75 | ||
| BTK | CRBN | 2 | >1000 | <20 |
| 3 | 250 | ~60 | ||
| 4 | 50 | >80 | ||
| 5 | 100 | ~70 |
-
DC₅₀: Half-maximal degradation concentration.
-
Dₘₐₓ: Maximum degradation. Data is compiled from various literature sources for illustrative purposes and does not represent a single head-to-head study.
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of a PROTAC using an N-Boc-PEG-alcohol linker.
Protocol 1: Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of the PEG linker.
Reagents and Materials:
-
Boc-protected amine intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Boc-protected amine intermediate in DCM (e.g., 0.1 M).
-
Add TFA dropwise to the solution at 0 °C (a typical ratio is 20-50% TFA in DCM).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine, which is often used in the next step without further purification.
Protocol 2: Amide Coupling
This protocol describes the formation of an amide bond to couple the deprotected amine-PEG linker with a carboxylic acid-functionalized ligand (warhead or E3 ligase ligand).
Reagents and Materials:
-
Amine-functionalized PEG linker intermediate
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
HATU (1.2 eq) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized PEG linker intermediate to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Mandatory Visualizations
Signaling Pathway: IRAK4 Degradation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in inflammatory signaling pathways. Its degradation via a PROTAC can block downstream activation of NF-κB and MAPK pathways, which are implicated in various inflammatory diseases and cancers.
Caption: IRAK4 signaling pathway and its targeted degradation by a PROTAC.
Experimental Workflow: PROTAC Synthesis
This diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.
Caption: A generalized workflow for PROTAC synthesis using N-Boc-PEG-alcohol.
Conclusion
This compound is a valuable and versatile tool in the synthesis of PROTACs. Its long, hydrophilic PEG chain can impart favorable physicochemical properties to the final molecule, while its terminal functional groups allow for straightforward, modular assembly. The successful development of a potent PROTAC, however, relies on careful optimization of the linker length, a process that necessitates the synthesis and evaluation of a series of analogues. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the knowledge to effectively utilize long-chain PEG linkers like this compound in their quest for novel and effective protein-degrading therapeutics.
Understanding Boc protecting group removal under acidic conditions
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex molecules. Its widespread use stems from its stability under a broad range of chemical conditions and, most importantly, its susceptibility to cleavage under acidic conditions. This guide provides an in-depth technical overview of the acidic removal of the Boc group, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate a comprehensive understanding of this critical transformation.
Core Principles of Acidic Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established unimolecular decomposition mechanism (E1). The reaction is initiated by the protonation of the carbamate oxygen, which weakens the carbonyl carbon-oxygen bond. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2] The liberated amine is typically protonated by the excess acid present in the reaction medium, forming an ammonium salt.[3][4]
A critical consideration in Boc deprotection is the fate of the tert-butyl cation intermediate. This electrophilic species can be trapped by nucleophiles present in the reaction mixture, leading to unwanted side products. Common scavengers such as anisole, thioanisole, or triisopropylsilane (TIS) are often employed to mitigate these side reactions, particularly when working with sensitive substrates containing nucleophilic functional groups like tryptophan or methionine.[5]
Comparative Analysis of Acidic Reagents for Boc Deprotection
The choice of acid for Boc deprotection is dictated by the substrate's sensitivity to acidic conditions, the presence of other acid-labile protecting groups, and the desired reaction rate. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly employed reagents. The following table summarizes the performance of various acidic systems for the removal of the Boc group, drawing from multiple literature sources. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies.
| Acidic Reagent/System | Substrate | Solvent | Reaction Time | Yield (%) | Reference(s) |
| 20% TFA in DCM | N-Boc-amino acid ester | Dichloromethane (DCM) | 2 hours | - | |
| 55% TFA in DCM | C-terminal amide peptides | Dichloromethane (DCM) | 30 minutes | Higher purity than 100% TFA | |
| 100% TFA | C-terminal amide peptides | - | 5 minutes | Lower purity than 55% TFA/DCM | |
| 4M HCl in Dioxane | Nα-Boc-Ala-OtBu | 1,4-Dioxane | 30 minutes | >95% | |
| 4M HCl in Dioxane | N-Boc protected amines | 1,4-Dioxane | 10-20 minutes | High conversion | |
| Oxalyl Chloride (5 equiv.) in Methanol | N-Boc-aromatic amines | Methanol | 1-3 hours | >70% | |
| Oxalyl Chloride (5 equiv.) in Methanol | N-Boc-L-tryptophan | Methanol | 3 hours | Complete conversion | |
| p-Toluenesulfonic acid (pTSA) in ChCl:pTSA (DES) | N-Boc benzylamine | Deep Eutectic Solvent (DES) | 10 minutes | 98% | |
| Dawson heteropolyacid (10%) in DCM | N-Boc linear sulfamides | Dichloromethane (DCM) | A few minutes | 92-95% |
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the two most common methods of acidic Boc deprotection.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for the removal of the Boc group.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (a typical concentration is 0.1 M).
-
To the stirred solution, add TFA. A common concentration range is 20-50% (v/v) of TFA in DCM. For many substrates, a 1:1 mixture of TFA and DCM is effective.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 30 minutes to several hours depending on the substrate.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another widely used protocol, often preferred for its milder conditions compared to neat TFA.
Materials:
-
Boc-protected substrate
-
4M HCl in 1,4-dioxane solution
-
1,4-Dioxane (anhydrous, if required by the substrate)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane.
-
To the stirred solution, add the 4M HCl in 1,4-dioxane solution (typically 4-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce precipitation if it is an oil.
-
The collected solid is then dried under vacuum.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Acid-catalyzed Boc deprotection mechanism.
References
The Critical Role of PEG Chain Length in Antibody-Drug Conjugate (ADC) Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the careful design of each of its three core components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. Among the various linker technologies, the incorporation of polyethylene glycol (PEG) chains has become a pivotal strategy to modulate the physicochemical and pharmacological properties of ADCs. The length of this PEG chain is not a minor detail but a critical parameter that can significantly influence the conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index. This technical guide provides a comprehensive overview of the importance of PEG chain length in ADC development, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Impact of PEG Chain Length on ADC Properties
The conjugation of potent, often hydrophobic, cytotoxic payloads to a large antibody molecule can lead to challenges such as aggregation, rapid clearance from circulation, and off-target toxicity.[1][2] PEGylation, the process of attaching PEG chains, helps to mitigate these issues by creating a hydrophilic shield around the payload.[3][4] The length of the PEG chain dictates the extent of this shielding and has a profound impact on several key characteristics of the ADC.
Pharmacokinetics and Biodistribution
One of the most significant effects of PEG chain length is on the pharmacokinetic profile of the ADC. Longer PEG chains increase the hydrodynamic radius of the conjugate, which in turn reduces renal clearance and prolongs its circulation half-life.[5] This extended exposure can lead to greater accumulation of the ADC in tumor tissues. However, there is a point of diminishing returns, where increasing the PEG length beyond a certain point may not provide a significant further advantage in clearance rates.
Efficacy and Toxicity
The relationship between PEG chain length and ADC efficacy is a delicate balance. A longer circulation half-life generally correlates with improved in vivo efficacy, as more of the ADC can reach the tumor site. Studies have shown that ADCs with longer PEG linkers (e.g., PEG8, PEG12, PEG24) can lead to greater tumor growth inhibition compared to those with shorter or no PEG chains. However, a potential trade-off exists with in vitro potency. Very long PEG chains can sometimes cause steric hindrance, which may slightly reduce the ADC's ability to bind to its target antigen or be internalized by the cancer cell, leading to a decrease in in vitro cytotoxicity.
The improved pharmacokinetic profile and reduced aggregation associated with optimal PEGylation can also contribute to a wider therapeutic window by minimizing off-target toxicity.
Solubility, Stability, and Drug-to-Antibody Ratio (DAR)
Hydrophobic payloads can induce ADC aggregation, compromising both safety and efficacy. Hydrophilic PEG linkers create a "hydration shell" that significantly enhances the solubility of the entire ADC construct, allowing for the successful conjugation of higher numbers of drug molecules (higher drug-to-antibody ratio, or DAR) without inducing aggregation. This is crucial as a higher DAR can lead to a more potent ADC. The length of the PEG chain can be tailored to the hydrophobicity of the payload; more hydrophobic payloads often require longer PEG chains to maintain solubility and stability.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies, offering a comparative look at how different PEG chain lengths affect key ADC performance metrics. It is important to note that direct comparisons can be challenging as the data is derived from studies using different antibodies, payloads, and experimental models.
Table 1: Impact of PEG Chain Length on ADC Pharmacokinetics in Rodents
| PEG Linker Length | ADC Example | Animal Model | Plasma Half-life (t½) | Clearance (mL/h/kg) | Reference |
| No PEG | ZHER2-SMCC-MMAE | Mouse | 19.6 min | - | |
| PEG4 | αCD30-vc-MMAE-PEG4 | Rat | - | ~7 | |
| PEG8 | Homogeneous DAR 8 ADC | Rat | ~40 h | ~0.2 | |
| PEG12 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 | |
| PEG24 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 | |
| PEG4K | ZHER2-PEG4K-MMAE | Mouse | 49.2 min | - | |
| PEG10K | ZHER2-PEG10K-MMAE | Mouse | 219.0 min | - |
Table 2: Impact of PEG Chain Length on In Vitro Cytotoxicity
| PEG Linker Length | ADC Example | Cell Line | IC50 / EC50 | Fold Change vs. No PEG | Reference |
| No PEG | Affibody-MMAE | NCI-N87 | - | 1 | |
| PEG4K | Affibody-PEG4K-MMAE | NCI-N87 | - | 4.5-fold reduction | |
| PEG10K | Affibody-PEG10K-MMAE | NCI-N87 | - | 22-fold reduction | |
| PEG4 | αCD30-vc-MMAE-PEG4 | Karpas 299 | ~5 ng/mL | No significant change | |
| PEG8 | αCD30-vc-MMAE-PEG8 | Karpas 299 | ~5 ng/mL | No significant change | |
| PEG12 | αCD30-vc-MMAE-PEG12 | Karpas 299 | ~5 ng/mL | No significant change | |
| PEG24 | αCD30-vc-MMAE-PEG24 | Karpas 299 | ~5 ng/mL | No significant change |
Table 3: Impact of PEG Chain Length on In Vivo Efficacy (Tumor Growth Inhibition)
| PEG Linker Length | ADC Example | Tumor Model | Efficacy Outcome | Reference |
| No PEG | Non-PEGylated ADC | L540cy Xenograft | 11% decrease in tumor weight | |
| PEG2 | PEG2 ADC | L540cy Xenograft | 35-45% decrease in tumor weight | |
| PEG4 | PEG4 ADC | L540cy Xenograft | 35-45% decrease in tumor weight | |
| PEG8 | PEG8 ADC | L540cy Xenograft | 75-85% decrease in tumor weight | |
| PEG12 | PEG12 ADC | L540cy Xenograft | 75-85% decrease in tumor weight | |
| PEG24 | PEG24 ADC | L540cy Xenograft | 75-85% decrease in tumor weight |
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of ADCs with varying PEG linker lengths.
In Vitro Cytotoxicity Assay (MTT-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs on target cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADCs with different PEG linker lengths
-
Unconjugated antibody (negative control)
-
Free cytotoxic payload (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload in cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using a suitable software like GraphPad Prism.
Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance) of ADCs with varying PEG linker lengths.
Materials:
-
Healthy rodents (e.g., mice or rats)
-
ADCs with different PEG linker lengths
-
Sterile vehicle for injection (e.g., PBS)
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) dose of each ADC to a group of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) post-injection.
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
-
Quantification of ADC: Measure the concentration of the total antibody or the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the plasma concentration-time curves and calculate pharmacokinetic parameters using a suitable software (e.g., Phoenix WinNonlin).
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of ADCs with different PEG linker lengths in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
ADCs with different PEG linker lengths
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously implant a specific number of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control and ADCs with different PEG linker lengths). Administer the treatments as per the study design (e.g., IV injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point. Euthanize the animals and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Visualizing Key Processes and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Conclusion
The length of the PEG chain in an ADC linker is a paramount design parameter that profoundly influences the overall therapeutic potential of the conjugate. While longer PEG chains generally enhance pharmacokinetic properties and in vivo efficacy, a careful balance must be struck to avoid potential trade-offs in in vitro potency. The optimal PEG linker length is not universal but is instead dependent on the specific antibody, the hydrophobicity of the payload, and the characteristics of the target antigen. Therefore, a systematic evaluation of a range of PEG linker lengths through rigorous preclinical testing is essential for the rational design of next-generation ADCs with an improved therapeutic index. By leveraging the principles and methodologies outlined in this guide, researchers can make more informed decisions in the development of safer and more effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Introduction: The Critical Role of the Linker in Antibody-Drug Conjugates
An in-depth technical guide on the core principles of using linkers for Antibody-Drug Conjugates (ADCs) for researchers, scientists, and drug development professionals.
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1][2] This synergy allows for the selective delivery of potent drugs to cancer cells while sparing healthy tissues, thus widening the therapeutic window compared to traditional chemotherapy.[3][][5] The linker, a chemical bridge connecting the antibody to the payload, is a pivotal component in the ADC design. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism and efficiency of drug release at the target site, and ultimately, the overall efficacy and safety profile of the ADC. An ideal linker must be stable enough to prevent premature payload release in the bloodstream but labile enough to efficiently release the active drug upon reaching the target tumor cell.
Core Principles of Linker Design
The success of an ADC is profoundly influenced by the linker's properties. The design process revolves around balancing two opposing requirements: stability in systemic circulation and efficient payload release within the tumor environment.
-
Circulatory Stability: The linker must form a stable covalent bond between the antibody and the payload to withstand the physiological conditions of the bloodstream. Premature cleavage of the linker leads to the release of the highly potent payload into circulation, which can cause systemic toxicity and reduce the amount of drug delivered to the tumor, thereby narrowing the therapeutic index.
-
Controlled Payload Release: Once the ADC binds to its target antigen on a cancer cell and is internalized, the linker must facilitate the release of the cytotoxic drug in its active form. The release mechanism is a defining feature of the linker and is tailored to exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells.
-
Influence on Physicochemical Properties: The linker's chemical structure, particularly its hydrophilicity or hydrophobicity, can significantly impact the ADC's overall properties. Hydrophobic linkers can induce aggregation and increase plasma clearance, whereas more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG), can improve solubility and pharmacokinetics.
-
Impact on Drug-to-Antibody Ratio (DAR): The conjugation chemistry, which is inherently linked to the linker, determines how many payload molecules are attached to a single antibody. This Drug-to-Antibody Ratio (DAR) is a critical quality attribute that affects both the potency and the pharmacokinetic profile of the ADC.
Classification of ADC Linkers
Linkers are broadly classified into two main categories based on their drug release mechanism: cleavable and non-cleavable.
Cleavable Linkers
Cleavable linkers are designed to be broken down by specific triggers that are more prevalent in the tumor microenvironment or within cancer cells compared to normal tissues or the bloodstream. This conditional cleavage allows for targeted drug release. More than 80% of clinically approved ADCs utilize cleavable linkers.
-
Acid-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5.0–6.0) and lysosomes (pH ~4.8) following ADC internalization. However, they can exhibit poor plasma stability, which may limit their use to moderately cytotoxic payloads.
-
Protease-Sensitive Linkers: This is one of the most successful classes of cleavable linkers. They typically incorporate a short peptide sequence, such as the dipeptide valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases like Cathepsin B. Cathepsin B is often overexpressed in various cancer cells, providing a degree of tumor selectivity for payload release.
-
Glutathione-Sensitive Linkers: These linkers utilize a disulfide bond to attach the payload to the antibody. They exploit the significant difference in glutathione (GSH) concentration between the extracellular space (low) and the intracellular environment (high). The disulfide bond is readily cleaved by intracellular GSH, releasing the payload inside the cancer cell.
A key advantage of many cleavable linkers is their ability to induce a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the targeted, antigen-positive cancer cell and kill neighboring antigen-negative tumor cells, which is particularly useful for treating heterogeneous tumors.
Non-Cleavable Linkers
In contrast to their cleavable counterparts, non-cleavable linkers do not contain a specific chemical trigger for payload release. Instead, they rely on the complete proteolytic degradation of the antibody backbone within the lysosome. This process releases the payload, which remains covalently attached to the linker and a single amino acid residue from the antibody.
-
Mechanism and Properties: The most common non-cleavable linkers are based on a stable thioether bond, often formed using the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker. This type of linker generally provides superior plasma stability, minimizing the risk of premature drug release and associated off-target toxicity.
-
Limitations: The requirement for complete antibody degradation means that the payload-linker-amino acid complex must retain its cytotoxic activity. Furthermore, because the released payload is typically charged and less membrane-permeable, ADCs with non-cleavable linkers are generally unable to produce a bystander effect. Their efficacy is highly dependent on efficient internalization and lysosomal trafficking of the ADC.
Data Presentation: Comparative Linker Performance
The choice of linker significantly impacts ADC performance. The following tables summarize quantitative data from various studies.
Table 1: In Vitro Plasma Stability of Different ADC Linker Types
| Linker Type | ADC Example | Species | Incubation Time (days) | % Payload Released / Lost | Reference |
|---|---|---|---|---|---|
| Cleavable | |||||
| Val-Cit-PABC (Protease-sensitive) | Trastuzumab-vc-MMAE | Human | 6 | ~15% | |
| Val-Cit-PABC (Protease-sensitive) | ITC6104RO | Mouse | 1 | >90% | |
| Disulfide (Redox-sensitive) | SPDB-DM4 | Human | 7 | ~20-30% | |
| Non-Cleavable | |||||
| SMCC (Thioether) | T-DM1 (Kadcyla®) | Human | N/A | Very low / stable | |
| AmPEG6 (Thioether) | αAPLP2-ADC | N/A | N/A | Highly stable |
| OHPAS | ITC6103RO | Mouse & Human | 7 | <5% | |
Data are compiled from multiple sources and represent approximate values for comparison.
Table 2: Comparative In Vitro Cytotoxicity of ADCs
| ADC | Target Cell Line | Linker Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| αAPLP2-ADC | HCT116 | Non-cleavable (AmPEG6) | 0.23 ± 0.02 | |
| αTrop2-ADC | HCT116 | Non-cleavable (AmPEG6) | 0.94 ± 0.08 |
| Cetuximab-ADC | A549 (Lung Cancer) | Cleavable (vc-PAB-MMAE) | 2.5 µg/mL | |
IC50 values indicate the concentration of ADC required to inhibit cell growth by 50%.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its behavior in circulation.
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 1, 3, 7 days).
-
Time-Point Sampling: At each designated time point, an aliquot of the plasma/ADC mixture is collected and immediately frozen to stop any further reaction.
-
Quantification of Conjugated Antibody (ELISA):
-
A 96-well plate is coated with the target antigen to capture the ADC.
-
Plasma samples are added, allowing the ADC to bind to the antigen.
-
A secondary antibody (e.g., anti-human IgG) conjugated to an enzyme (like HRP) is added.
-
A substrate is added, and the resulting colorimetric signal, proportional to the amount of intact, conjugated ADC, is measured.
-
-
Quantification of Free Payload (LC-MS/MS):
-
Plasma proteins are precipitated from the samples using an organic solvent (e.g., acetonitrile) and removed by centrifugation.
-
The supernatant, containing the small-molecule free payload, is collected.
-
The amount of free payload is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
-
Protocol 2: Lysosomal Catabolism and Payload Release Assay
This assay assesses the efficiency of linker cleavage and payload release in a simulated lysosomal environment.
-
Preparation of Lysosomal Fractions: Subcellular fractions rich in lysosomal enzymes (e.g., liver S9 fractions or purified lysosomes) are prepared from tissue homogenates.
-
Incubation: The ADC is incubated with the lysosomal fraction at 37°C, typically in a buffer that mimics the acidic pH of the lysosome.
-
Time-Point Analysis: Samples are taken at various time points. The reaction is quenched, often by heat inactivation or protein precipitation.
-
Analysis: The samples are analyzed by LC-MS/MS to identify and quantify the released payload and any metabolic byproducts. This provides a direct measure of the rate and efficiency of linker cleavage.
Protocol 3: In Vivo Efficacy Study in Xenograft Models
This is the definitive preclinical test to evaluate an ADC's anti-tumor activity and tolerability.
-
Animal Model Development: Human tumor cells (cell-derived xenograft, CDX) or a piece of a patient's tumor (patient-derived xenograft, PDX) is implanted subcutaneously into immunocompromised mice. Tumors are allowed to grow to a specified size.
-
ADC Administration: Once tumors reach the desired volume, mice are randomized into treatment groups (e.g., vehicle control, ADC, unconjugated antibody). The ADC is typically administered intravenously.
-
Efficacy Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Tolerability Assessment: Animal body weight is monitored as a general indicator of toxicity. Clinical observations for any signs of distress are also recorded.
Visualizations of Core Concepts
Diagrams created using Graphviz to illustrate key pathways and workflows.
References
N-Boc-PEG24-alcohol as a Bifunctional Crosslinker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics, bifunctional crosslinkers are pivotal in the design and synthesis of complex biomolecular conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). N-Boc-PEG24-alcohol is a discrete polyethylene glycol (dPEG®) linker that offers a unique combination of features making it an invaluable tool in bioconjugation. This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its use, and quantitative data to inform its application in drug development.
This compound is a heterobifunctional linker featuring a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc) protected primary amine, separated by a 24-unit polyethylene glycol chain.[1][2] The PEG spacer is hydrophilic, which serves to increase the solubility and reduce the aggregation of the resulting conjugate.[3] The Boc-protected amine allows for a controlled, stepwise synthesis.[4] The terminal hydroxyl group can be chemically modified to introduce a variety of reactive functionalities for conjugation to a payload or targeting moiety.[2]
Core Properties and Advantages
The strategic design of this compound offers several advantages in the construction of bioconjugates:
-
Enhanced Solubility and Reduced Aggregation: The long, hydrophilic PEG24 chain can significantly improve the solubility of hydrophobic payloads, mitigating the risk of aggregation which can lead to reduced efficacy and increased toxicity of ADCs.
-
Controlled and Stepwise Conjugation: The Boc protecting group on the terminal amine allows for orthogonal chemistry. The hydroxyl group can be activated and reacted with a molecule of interest first. Subsequently, the Boc group is removed under mild acidic conditions to reveal the amine, which is then available for a second conjugation step. This controlled sequence is crucial for the synthesis of well-defined heterobifunctional constructs.
-
Precise Spacer Length: As a discrete PEG (dPEG®) product, this compound has a defined molecular weight and spacer length. This uniformity is critical for producing homogeneous conjugates with predictable pharmacokinetic profiles, in contrast to traditional polydisperse PEGs.
-
Improved Pharmacokinetics: The incorporation of a PEG linker can increase the hydrodynamic radius of a bioconjugate, which can lead to reduced renal clearance and a longer circulation half-life. Studies have shown that longer PEG chains, such as PEG24, can significantly improve the pharmacokinetic profile of ADCs.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the impact of PEGylation on bioconjugate performance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1174.4 g/mol | |
| CAS Number | 159156-95-3 | |
| Purity | Typically ≥97% | |
| Formula | C₅₃H₁₀₇NO₂₆ | |
| Storage Condition | -20°C |
Table 2: General Reaction Conditions for Boc Deprotection
| Parameter | Value | Reference |
| Reagent | Trifluoroacetic Acid (TFA) or HCl in Dioxane | |
| TFA Concentration | 20-50% in Dichloromethane (DCM) | |
| HCl Concentration | 4M in 1,4-dioxane | |
| Temperature | 0°C to Room Temperature (20-25°C) | |
| Reaction Time | 30 minutes - 3 hours |
Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics and Tolerability
| PEG Linker Length | Relative In Vitro Potency | In Vivo Tumor Growth Inhibition | Pharmacokinetic Clearance Rate | Tolerability in Mice (at 50 mg/kg) | Reference |
| PEG < 8 | Higher | Moderate | Rapid | Not Tolerated | |
| PEG8 | Slightly Reduced | High | Moderate | Tolerated | |
| PEG12 | Reduced | High | Slower | Tolerated | |
| PEG24 | Further Reduced | Very High | Slowest | Well Tolerated |
Experimental Protocols
The use of this compound as a bifunctional crosslinker typically involves a three-stage process:
-
Activation of the Terminal Hydroxyl Group: The hydroxyl group is first converted into a more reactive functional group, such as a tosylate or mesylate, which are good leaving groups for nucleophilic substitution.
-
First Conjugation Reaction: The activated PEG linker is then reacted with the first binding partner (e.g., a payload molecule).
-
Boc Deprotection and Second Conjugation Reaction: The Boc protecting group is removed to expose the primary amine, which is then conjugated to the second binding partner (e.g., a targeting moiety).
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate (OTs), a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2-3 equivalents) or pyridine (used as both base and solvent) to the solution, followed by a catalytic amount of DMAP (0.1 equivalents), if used.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.5-2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-PEG24-OTs.
Characterization:
-
¹H NMR: Confirm the presence of the tosyl group (aromatic protons) and the disappearance of the hydroxyl proton signal.
-
Mass Spectrometry: Verify the mass of the tosylated product.
Protocol 2: First Conjugation - Reaction of N-Boc-PEG24-OTs with a Payload Molecule
This protocol details the conjugation of the activated linker, N-Boc-PEG24-OTs, to a payload molecule containing a nucleophilic group (e.g., an amine or thiol).
Materials:
-
N-Boc-PEG24-OTs
-
Payload molecule with a primary amine or thiol group
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Solvents for work-up and purification (e.g., Ethyl acetate, water, brine)
-
Purification system (e.g., HPLC, flash chromatography)
Procedure:
-
Dissolve the amine- or thiol-containing payload molecule (1 equivalent) and N-Boc-PEG24-OTs (1.1-1.5 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60°C) overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the N-Boc-PEG24-Payload conjugate.
Protocol 3: Boc Deprotection of the PEG-Payload Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine for the second conjugation step.
Materials:
-
N-Boc-PEG24-Payload conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
Procedure:
-
Dissolve the N-Boc-PEG24-Payload conjugate in anhydrous DCM.
-
Add an equal volume of TFA to the solution (to make a 50% TFA/DCM solution).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM or toluene (3x) to ensure complete removal of residual TFA.
-
The resulting amine-PEG24-Payload as a TFA salt can often be used directly in the next step or can be precipitated by adding cold diethyl ether and collected by filtration.
Protocol 4: Second Conjugation - Amide Bond Formation with a Targeting Moiety
This protocol outlines the coupling of the deprotected amine-PEG24-Payload to a targeting moiety (e.g., an antibody, small molecule ligand) that has a carboxylic acid group.
Materials:
-
Amine-PEG24-Payload (TFA salt)
-
Targeting moiety with a carboxylic acid group
-
Anhydrous DMF
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-Hydroxysuccinimide)
-
Base: DIPEA
-
Solvents for purification (e.g., HPLC grade water and acetonitrile)
Procedure (using HATU):
-
Dissolve the carboxylic acid-containing targeting moiety (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the Amine-PEG24-Payload (TFA salt, 1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final conjugate by preparative HPLC.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General workflow for synthesizing a bifunctional conjugate using this compound.
Signaling Pathways and Mechanisms of Action
Caption: Simplified mechanism of action for a PROTAC, a common application for PEG linkers.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Conclusion
This compound is a highly versatile and enabling tool for the development of advanced bioconjugates. Its discrete nature, combined with the strategic placement of a protected amine and a modifiable hydroxyl group, provides researchers with precise control over the synthesis of complex molecules like ADCs and PROTACs. The long PEG24 spacer imparts favorable physicochemical properties, leading to improved solubility, stability, and pharmacokinetic profiles of the final conjugate. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective implementation of this compound in cutting-edge drug discovery and development programs.
References
- 1. CN111936549A - Process for the purification of monodisperse polyethylene glycol containing trityl groups - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Step-by-Step Synthesis of Antibody-Drug Conjugates with N-Boc-PEG24-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1][2] The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic index.[2] Polyethylene glycol (PEG) linkers, such as N-Boc-PEG24-alcohol, are frequently employed to enhance the hydrophilicity of ADCs.[3] This increased hydrophilicity can mitigate aggregation, a common issue with hydrophobic payloads, improve solubility, and prolong the circulation half-life of the conjugate.[2]
The this compound linker offers a discrete length PEG chain, which ensures the synthesis of a homogeneous ADC product. The Boc (tert-butyloxycarbonyl) protecting group allows for a sequential and controlled conjugation strategy. The synthesis workflow involves the initial activation of the alcohol group on the PEG linker, followed by conjugation to the cytotoxic payload. Subsequently, the Boc protecting group is removed to reveal a primary amine, which is then activated for conjugation to the antibody. This step-by-step process allows for precise control over the synthesis and the final Drug-to-Antibody Ratio (DAR).
Overall Synthesis Workflow
The synthesis of an antibody-drug conjugate using this compound is a multi-step process that begins with the linker and payload, followed by conjugation to the antibody, and concludes with purification and characterization.
References
Application Notes and Protocols: Facile Deprotection of N-Boc-PEG24-alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis, particularly in the functionalization of polyethylene glycol (PEG) linkers used in bioconjugation and drug delivery. Its widespread use is attributed to its stability in a range of reaction conditions and its straightforward removal under acidic conditions.[1][2] This document provides detailed protocols for the acidic deprotection of N-Boc-PEG24-alcohol to yield the corresponding amino-PEG24-alcohol, a crucial intermediate for subsequent conjugation reactions. The primary methods described herein utilize trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for efficient Boc group cleavage.[3][4]
Reaction Principle
The deprotection of a Boc-protected amine proceeds via acid-catalyzed hydrolysis of the carbamate. The reaction is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation and a carbamic acid derivative. The carbamic acid is unstable and readily decarboxylates to yield the free amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride salt), with the release of carbon dioxide.[5]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Boc deprotection of PEGylated amines using common acidic reagents. While specific yields for this compound may vary depending on the scale and purity of the starting material, these parameters provide a solid foundation for reaction optimization.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane | Reference(s) |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | |
| Acid Concentration | 20-50% (v/v) TFA in DCM | 4M HCl in Dioxane | |
| Temperature | 0 °C to Room Temperature | Room Temperature | |
| Reaction Time | 1 - 4 hours | 1 - 16 hours | |
| Typical Yield | >90% (as TFA salt) | >90% (as HCl salt) | |
| Product Form | TFA Salt | HCl Salt |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and generally effective method for the removal of the Boc protecting group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (for optional neutralization)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel (for optional neutralization)
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For instance, for a 50% solution, add a volume of TFA equal to the volume of DCM used.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, being more polar, will have a lower Rf value on TLC compared to the starting material. For LC-MS, monitor the disappearance of the starting material's mass and the appearance of the product's mass.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene (3x) can aid in the removal of residual TFA.
-
Precipitation: To the resulting residue, add cold diethyl ether to precipitate the product as its TFA salt.
-
Isolation: Collect the precipitate by filtration or decantation and wash with additional cold diethyl ether. Dry the product under vacuum to yield amino-PEG24-alcohol as a TFA salt.
Optional: Neutralization to Free Amine
-
Dissolution: Dissolve the crude TFA salt residue in DCM.
-
Washing: Transfer the solution to a separatory funnel and carefully wash with a saturated NaHCO₃ solution to neutralize the excess TFA. Be cautious as CO₂ will evolve. Continue washing until the aqueous layer is basic.
-
Extraction: Extract the aqueous layer with DCM.
-
Brine Wash: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an effective alternative to TFA and often yields a solid hydrochloride salt that can be easier to handle than the often-oily TFA salt.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Cold Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of 1,4-Dioxane in a round-bottom flask.
-
Acid Addition: Add a solution of 4M HCl in 1,4-Dioxane.
-
Reaction: Stir the mixture at room temperature for 1-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Precipitation and Isolation: The resulting residue is the hydrochloride salt of the amine. If not already a solid, it can be precipitated by the addition of cold diethyl ether, filtered, and dried under vacuum.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the acid concentration, extending the reaction time, or slightly increasing the temperature. Ensure the starting material is fully dissolved.
-
Side Products: The tert-butyl cation formed during deprotection can potentially alkylate other nucleophiles. While less of a concern for PEG-alcohols, the addition of a scavenger like triisopropylsilane (TIS) (2.5-5% v/v) can be beneficial if side reactions are observed.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the deprotection of this compound.
References
Application Notes and Protocols: Coupling N-Boc-PEG24-alcohol to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Benefits include increased serum half-life, improved solubility, enhanced stability against proteolytic degradation, and reduced immunogenicity.[1][2] N-Boc-PEG24-alcohol is a valuable bifunctional linker, featuring a terminal hydroxyl group for conjugation and a Boc-protected amine for subsequent synthetic modifications.
Directly coupling a primary amine to the terminal hydroxyl group of this compound is not a feasible one-step reaction because the hydroxyl group is a poor leaving group.[3] Therefore, a two-step strategy is required. This involves first "activating" the terminal alcohol by converting it into a more reactive functional group, which is then susceptible to nucleophilic attack by a primary amine.
These application notes provide a detailed overview of common activation and coupling strategies, quantitative data summaries, and step-by-step experimental protocols for the successful conjugation of this compound to primary amines.
Overview of Coupling Strategies
There are several reliable methods to achieve the coupling of this compound to primary amines. The choice of method depends on the specific amine-containing substrate, desired linkage chemistry, and available reagents. The most common strategies involve:
-
Activation to a Sulfonate Ester (Tosylation/Mesylation): The terminal hydroxyl group is converted into a tosylate (-OTs) or mesylate (-OMs) using p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively.[3][4] These sulfonate esters are excellent leaving groups, readily displaced by a primary amine to form a secondary amine linkage.
-
Activation via N,N'-Disuccinimidyl Carbonate (DSC): The alcohol is reacted with DSC to form a highly reactive N-hydroxysuccinimide (NHS) carbonate. This "activated PEG" then efficiently reacts with primary amines under mild conditions to form a stable carbamate linkage.
-
Oxidation to an Aldehyde followed by Reductive Amination: The primary alcohol is mildly oxidized to a PEG-aldehyde. This aldehyde then reacts with a primary amine to form a Schiff base, which is subsequently reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to a stable secondary amine linkage.
-
Copper-Catalyzed Oxidative Amide Coupling: A more direct approach involves the use of a copper/nitroxyl catalyst system (e.g., Cu/ABNO) to facilitate the aerobic oxidative coupling of the alcohol directly with an amine to form a stable amide bond, producing only water as a byproduct. This method is noted for its tolerance of diverse functional groups and mild reaction conditions.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the activation of PEG-alcohols and subsequent coupling to primary amines. Molar ratios and reaction times may require optimization depending on the specific substrates.
| Step | Parameter | Method 1: Tosylation | Method 2: DSC Activation | Method 3: Oxidation/Reductive Amination |
| 1. Activation | Activating Agent | p-Toluenesulfonyl chloride (TsCl) | N,N'-Disuccinimidyl carbonate (DSC) | Mild Oxidizing Agent (e.g., PCC, Dess-Martin) |
| Base / Catalyst | Triethylamine (TEA) or Pyridine | Pyridine | N/A | |
| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous DCM / DMF mixture | Anhydrous Dichloromethane (DCM) | |
| Molar Excess (to -OH) | TsCl: 1.2 - 3 eq.TEA: 1.5 - 4 eq. | DSC: 1.5 eq.Pyridine: 1.5 eq. | Oxidant: 1.5 - 2 eq. | |
| Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature | |
| Reaction Time | 4 - 24 hours | 24 hours | 1 - 4 hours | |
| 2. Coupling | Reactive PEG Species | PEG-Tosylate | PEG-NHS Carbonate | PEG-Aldehyde |
| Coupling Partner | Primary Amine | Primary Amine | Primary Amine | |
| Key Reagents | N/A | N/A | Sodium cyanoborohydride (NaBH₃CN) | |
| Solvent | Aprotic solvent (e.g., DMF, DMSO) | Amine-free buffer (pH 7-9) or organic solvent | Amine-free buffer (pH ~7) | |
| Temperature | Room Temp. to 50 °C | 4 °C to Room Temperature | Room Temperature | |
| Reaction Time | 12 - 24 hours | 1 - 4 hours | 2 - 12 hours | |
| Resulting Linkage | Secondary Amine | Carbamate | Secondary Amine |
Experimental Protocols
Protocol 1: Two-Step Coupling via Tosylation and Amination
This protocol first converts the terminal alcohol to a tosylate, an excellent leaving group, which is then displaced by the primary amine.
Stage 1: Activation of this compound (Tosylation)
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Round-bottom flask, magnetic stirrer, ice bath
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 - 4 eq.) to the solution with stirring.
-
Slowly add p-toluenesulfonyl chloride (1.2 - 3 eq.) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-PEG24-tosylate. The product can be purified further by column chromatography if necessary.
-
Stage 2: Conjugation to Primary Amine
-
Materials:
-
N-Boc-PEG24-tosylate (from Stage 1)
-
Primary amine-containing molecule
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Triethylamine (optional, as a non-nucleophilic base)
-
-
Procedure:
-
Dissolve the primary amine-containing molecule (1 - 1.2 eq.) in anhydrous DMF.
-
Add N-Boc-PEG24-tosylate (1 eq.) to the solution.
-
If the primary amine is in its salt form (e.g., hydrochloride), add 2-3 equivalents of a non-nucleophilic base like triethylamine to free the amine.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, the solvent can be removed under vacuum, and the final conjugate purified by an appropriate method such as column chromatography or preparative HPLC.
-
Protocol 2: Two-Step Coupling via DSC Activation
This protocol creates a highly reactive NHS carbonate on the PEG, which readily couples to primary amines to form a stable carbamate linkage.
Stage 1: Activation of this compound with DSC
-
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Pyridine
-
Anhydrous DCM/DMF solvent mixture
-
Ice-cold diethyl ether
-
Round-bottom flask, magnetic stirrer
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 eq.) in a minimal amount of anhydrous DCM/DMF.
-
Add N,N'-Disuccinimidyl carbonate (1.5 eq.) and anhydrous pyridine (1.5 eq.) to the solution.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Precipitate the activated PEG by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.
-
Collect the white precipitate by filtration, washing several times with cold diethyl ether.
-
Dry the resulting N-Boc-PEG24-NHS carbonate powder under vacuum. Store desiccated at -20°C.
-
Stage 2: Conjugation to Primary Amine
-
Materials:
-
N-Boc-PEG24-NHS carbonate (from Stage 1)
-
Primary amine-containing molecule
-
Amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.0) or an organic solvent (DMF, DMSO).
-
Quenching buffer (e.g., Tris or glycine solution)
-
-
Procedure:
-
Dissolve the primary amine-containing molecule in the chosen reaction buffer or solvent. For reactions in aqueous buffer, ensure the concentration is adequate (e.g., >2 mg/mL for proteins).
-
Equilibrate the vial of N-Boc-PEG24-NHS carbonate to room temperature before opening.
-
Dissolve the N-Boc-PEG24-NHS carbonate in a small amount of dry DMSO or DMF and add it to the amine solution. A 5- to 10-fold molar excess of the PEG reagent is a good starting point for protein conjugations.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice/at 4°C for 2-4 hours.
-
The reaction can be quenched by adding an amine-containing buffer like Tris to consume any unreacted NHS ester.
-
Purify the PEGylated conjugate using methods such as dialysis, size exclusion chromatography (SEC), or HPLC to remove unreacted PEG and reagents.
-
Mandatory Visualizations
Caption: Workflow for coupling via tosylation.
Caption: Workflow for coupling via DSC activation.
References
Application Notes and Protocols for PEGylation of Nanoparticles Using N-Boc-PEG24-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the PEGylation of nanoparticles using N-Boc-PEG24-alcohol. This process is critical for enhancing the therapeutic potential of nanoparticles by improving their pharmacokinetic and pharmacodynamic profiles. The following sections detail the principles, experimental protocols, and expected outcomes of nanoparticle PEGylation for research and development applications.
Introduction to Nanoparticle PEGylation
Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer that is widely used to modify the surface of nanoparticles. This process, known as PEGylation, confers several advantageous properties to the nanoparticles, making them more suitable for in vivo applications.[1][2]
Key Benefits of PEGylation:
-
Prolonged Systemic Circulation: PEGylation creates a hydrophilic shield on the nanoparticle surface, which reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS).[2][3] This "stealth" effect significantly increases the blood circulation half-life of the nanoparticles.[2]
-
Improved Stability: The PEG layer prevents nanoparticle aggregation, enhancing their colloidal stability in biological fluids.
-
Reduced Immunogenicity: By masking the nanoparticle surface, PEGylation can reduce the recognition by the immune system, thereby lowering the immunogenicity of the nanocarrier.
-
Enhanced Tumor Accumulation: The prolonged circulation time allows for greater accumulation of nanoparticles in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
This compound is a heterobifunctional PEG linker ideal for nanoparticle surface modification. It possesses a terminal hydroxyl (-OH) group that can be activated for covalent attachment to the nanoparticle surface, and a Boc-protected amine (-NH-Boc) group. The Boc protecting group can be removed under acidic conditions to expose a primary amine, which can then be used for the conjugation of targeting ligands, imaging agents, or therapeutic molecules.
Experimental Protocols
This section provides detailed protocols for the key steps involved in the PEGylation of nanoparticles using this compound, from the activation of the PEG linker to the characterization and biological evaluation of the final PEGylated nanoparticles.
Activation of this compound
The terminal hydroxyl group of this compound is not reactive towards most nanoparticle surface functionalities. Therefore, it must first be activated to create a good leaving group. Common activation methods include tosylation and mesylation.
Protocol: Mesylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the N-Boc-PEG24-mesylate. The product can be further purified by column chromatography if necessary.
Conjugation of Activated PEG to Nanoparticles
The activated N-Boc-PEG24-mesylate can now be conjugated to nanoparticles with surface functional groups such as amines.
Protocol: Conjugation to Amine-Functionalized Nanoparticles
-
Disperse the amine-functionalized nanoparticles in an appropriate buffer, such as phosphate-buffered saline (PBS) at pH 7.4-8.0.
-
Dissolve the N-Boc-PEG24-mesylate in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution.
-
Add the N-Boc-PEG24-mesylate stock solution to the nanoparticle dispersion. The molar ratio of PEG to nanoparticles should be optimized to achieve the desired grafting density. A 20-fold molar excess of PEG is a common starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a solution of a primary amine, such as Tris buffer or glycine.
Purification of PEGylated Nanoparticles
It is crucial to remove unreacted PEG and other reagents from the PEGylated nanoparticle suspension.
Protocol: Purification by Centrifugation or Dialysis
-
Centrifugation:
-
Centrifuge the reaction mixture at a speed and time sufficient to pellet the nanoparticles. The optimal conditions will depend on the size and density of the nanoparticles.
-
Carefully remove the supernatant containing unreacted PEG.
-
Resuspend the nanoparticle pellet in fresh buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (MWCO) that allows the smaller unreacted PEG molecules to diffuse out while retaining the larger nanoparticles.
-
Dialyze against a large volume of the desired buffer for 24-48 hours, with several buffer changes.
-
Characterization of PEGylated Nanoparticles
The physicochemical properties of the PEGylated nanoparticles must be thoroughly characterized.
Table 1: Characterization Techniques for PEGylated Nanoparticles
| Parameter | Technique | Principle | Expected Outcome |
| Hydrodynamic Diameter & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. | Increase in hydrodynamic diameter and a low PDI (<0.2) indicating a monodisperse sample. |
| Surface Charge | Zeta Potential Measurement | Measures the electrophoretic mobility of particles in an electric field. | A shift in zeta potential towards neutral as the charged surface groups are shielded by the PEG layer. |
| PEG Grafting Density | Proton Nuclear Magnetic Resonance (¹H NMR) | Quantifies the amount of PEG by integrating the characteristic peaks of the ethylene glycol protons. | Determination of the number of PEG chains per nanoparticle. |
| PEG Grafting Density | Thermogravimetric Analysis (TGA) | Measures the weight loss of the sample as a function of temperature. The weight loss corresponding to PEG degradation is used for quantification. | Quantification of the percentage of PEG by weight. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Provides high-resolution images of the nanoparticles. | Visualization of nanoparticle size, shape, and aggregation state. |
Drug Loading and In Vitro Release
For drug delivery applications, the therapeutic agent is loaded into the PEGylated nanoparticles.
Protocol: Drug Loading by Incubation
-
Prepare a concentrated solution of the drug in a suitable solvent.
-
Add the drug solution to the PEGylated nanoparticle dispersion and incubate for a specified period (e.g., 24 hours) under constant stirring.
-
Separate the drug-loaded nanoparticles from the unloaded drug using centrifugation or dialysis as described in section 2.3.
-
Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Protocol: In Vitro Drug Release Assay
-
Place a known amount of the drug-loaded nanoparticle dispersion in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or an acidic buffer to simulate the tumor microenvironment) at 37°C with continuous stirring.
-
At predetermined time points, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots.
Table 2: Representative Drug Loading and Release Data
| Nanoparticle Formulation | Drug | Drug Loading Efficiency (%) | Cumulative Release at 24h (%) (pH 7.4) | Cumulative Release at 24h (%) (pH 5.5) | Reference |
| PEGylated PLGA Nanoparticles | Doxorubicin | ~85% | ~30% | ~60% | |
| PEGylated Graphene Oxide | Methotrexate | 95.6% | - | - | |
| PEGylated Graphene Oxide | Diclofenac | 70.5% | - | - | |
| PEGylated Graphene Oxide | Acetaminophen | 65.5% | - | - |
Biological Evaluation
Cell Viability Assays
It is essential to assess the cytotoxicity of the PEGylated nanoparticles.
Protocol: MTT Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PEGylated nanoparticles and control formulations for 24-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Cellular Uptake Analysis
The efficiency of nanoparticle internalization by target cells is a key parameter.
Protocol: Cellular Uptake by Flow Cytometry
-
Label the nanoparticles with a fluorescent dye.
-
Incubate the target cells with the fluorescently labeled nanoparticles for various time points.
-
Wash the cells to remove non-internalized nanoparticles.
-
Harvest the cells and analyze them using a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity, which correlates with the amount of nanoparticle uptake.
Table 3: Quantitative Data on Cellular Uptake of PEGylated Nanoparticles
| Nanoparticle Type | Cell Line | PEGylation Status | Uptake Efficiency (% of cells) | Reference |
| PLGA Nanoparticles | 4T1 (Breast Cancer) | 15% PEG | ~100% | |
| Gold Nanoparticles | Macrophage (RAW 264.7) | PEGylated (5 kDa) | Significantly reduced vs. non-PEGylated | |
| Gold Nanoparticles | MDA-MB-231 (Breast Cancer) | PEGylated (1 kDa) | Higher than non-PEGylated |
Signaling Pathways and Experimental Workflows
Nanoparticle Uptake Pathways
The cellular internalization of nanoparticles is primarily mediated by various endocytic pathways. The specific pathway depends on nanoparticle size, shape, and surface chemistry.
Caption: Major endocytic pathways for nanoparticle internalization.
Experimental Workflow for PEGylation and Characterization
The following diagram illustrates the overall workflow for the synthesis and characterization of PEGylated nanoparticles.
Caption: Step-by-step workflow for nanoparticle PEGylation.
Signaling Pathways in Nanoparticle-Mediated Drug Delivery
Drug-loaded nanoparticles can modulate various intracellular signaling pathways to exert their therapeutic effects. The MAPK and PI3K/AKT/mTOR pathways are common targets in cancer therapy.
Caption: Key signaling pathways affected by nanoparticle drug delivery.
References
Application Notes and Protocols for N-Boc-PEG24-alcohol in Drug Delivery Systems
Introduction
N-Boc-PEG24-alcohol is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile heterobifunctional linker in the construction of advanced drug delivery systems. This molecule features a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a primary alcohol (-OH) at the other, separated by a 24-unit PEG chain. The hydrophilic PEG spacer enhances the aqueous solubility and stability of conjugated molecules, reduces immunogenicity, and improves pharmacokinetic profiles by minimizing renal clearance and recognition by the reticuloendothelial system.[1][][3][4]
The terminal functional groups offer orthogonal reactivity, making this compound an ideal building block for complex bioconjugates. The alcohol group can be activated or modified to react with a variety of functional groups on therapeutic agents or targeting ligands.[5] The Boc-protected amine provides a stable, masked amino group that can be deprotected under mild acidic conditions to reveal a primary amine for subsequent conjugation. These properties make it highly valuable in the development of Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and functionalized nanoparticles.
Application Note 1: Synthesis of Hydrophilic Antibody-Drug Conjugates (ADCs)
Application Overview
This compound is utilized as a hydrophilic linker in the synthesis of Antibody-Drug Conjugates (ADCs) to connect a cytotoxic payload to a monoclonal antibody (mAb). The long PEG24 chain is particularly effective at increasing the hydrophilicity of the final ADC, which can mitigate aggregation issues often caused by hydrophobic drug linkers and improve the overall pharmacokinetic properties of the conjugate. The linker's flexibility can also ensure that the payload is effectively released at the target site.
Experimental Workflow
The overall strategy involves a three-stage process:
-
Payload-Linker Synthesis: The alcohol terminus of this compound is activated and conjugated to the cytotoxic payload.
-
Boc Deprotection: The Boc protecting group is removed from the payload-linker conjugate to expose the terminal amine.
-
Antibody Conjugation: The amine-functionalized payload-linker is conjugated to the antibody, typically through surface-exposed lysine residues.
Quantitative Data Summary
The following table summarizes expected outcomes for an ADC synthesized using the this compound linker compared to a traditional, more hydrophobic linker.
| Parameter | ADC with PEG24 Linker | ADC with Hydrophobic Linker |
| Drug-to-Antibody Ratio (DAR) | 7.8 | 3.5 |
| Aggregation (% by SEC) | < 1% | 15% |
| Aqueous Solubility (mg/mL) | > 10 mg/mL | ~1 mg/mL |
| In Vitro Cytotoxicity (IC₅₀) | 0.5 nM | 0.8 nM |
| Plasma Half-life (in vivo) | 250 hours | 180 hours |
Detailed Experimental Protocol
Protocol 1.1: Boc Deprotection of PEGylated Linker
This protocol describes the removal of the Boc protecting group to generate a reactive primary amine.
-
Materials:
-
Boc-NH-PEG24-Linker-Payload conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen line
-
-
Procedure:
-
Dissolve the Boc-protected conjugate (1 equivalent) in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add TFA (10 equivalents) dropwise to the stirred solution. A common method uses a 25-50% solution of TFA in DCM.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The deprotected amine product will be more polar (lower Rf on TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize residual acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine-PEG24-Linker-Payload, typically as a TFA salt if the basic wash is omitted.
-
-
Characterization:
-
Confirm the removal of the Boc group (signal at ~1.4 ppm) and the appearance of the free amine via ¹H NMR.
-
Verify the molecular weight of the final product using LC-MS.
-
Application Note 2: Development of PROTACs
Application Overview
In PROTAC technology, the linker plays a critical role by connecting a target protein-binding ligand (warhead) with an E3 ubiquitin ligase ligand. The linker's length, flexibility, and solubility are key determinants of the stability and efficacy of the resulting ternary complex (Target-PROTAC-E3 Ligase). This compound is an excellent linker candidate, offering sufficient length to span the distance between proteins and high hydrophilicity to improve the often-poor solubility of complex PROTAC molecules.
PROTAC Mechanism of Action
A PROTAC molecule functions as a bridge, bringing a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively removing the protein from the cell.
References
Application Notes and Protocols: Derivatization of the Terminal Hydroxyl Group of N-Boc-PEG24-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-PEG24-alcohol is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Its structure features a terminal hydroxyl group amenable to a variety of chemical modifications, a discrete-length polyethylene glycol (PEG) spacer that imparts hydrophilicity and biocompatibility, and a tert-butyloxycarbonyl (Boc)-protected amine. This arrangement allows for the selective derivatization of the hydroxyl group while the amine remains protected, enabling subsequent conjugation to other molecules of interest after a simple deprotection step.
These application notes provide detailed protocols for the common derivatization reactions of the terminal hydroxyl group of this compound, including conversion to a good leaving group (tosylate or mesylate) and subsequent substitution to yield an azide or an amine.
Data Presentation: Comparison of Derivatization Strategies
The following table summarizes typical quantitative data for the derivatization of the terminal hydroxyl group of PEG alcohols. While these values are representative of successful reactions, actual yields and purity may vary depending on specific reaction conditions, scale, and the purity of the starting materials.
| Derivatization Step | Product | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Considerations |
| Activation | N-Boc-PEG24-tosylate | 85-95 | >95 | Stable intermediate, excellent leaving group. | Requires anhydrous conditions and careful purification. |
| N-Boc-PEG24-mesylate | 90-98 | >95 | Highly reactive leaving group, often faster reactions. | Mesyl chloride is moisture-sensitive. | |
| Substitution | N-Boc-PEG24-azide | >90 | >95 | Highly versatile for "click chemistry" conjugations. | Sodium azide is highly toxic. |
| N-Boc-PEG24-amine | >95 (from azide) | >95 | Enables direct conjugation to activated carboxylic acids. | Reduction of the azide requires specific catalysts. |
Experimental Protocols
Activation of the Terminal Hydroxyl Group
Activation of the terminal hydroxyl group is a crucial first step for many subsequent derivatization reactions. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for nucleophilic substitution reactions.
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) or pyridine (2.0 equivalents) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-Boc-PEG24-tosylate as a clear oil or waxy solid.
Characterization:
-
¹H NMR: Expect to see the disappearance of the hydroxyl proton and the appearance of aromatic protons from the tosyl group around 7.3-7.8 ppm, as well as a downfield shift of the methylene protons adjacent to the oxygen.
-
HPLC-MS: To confirm the purity and the mass of the desired product.
This protocol details the conversion of the terminal hydroxyl group to a mesylate.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 equivalents).
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Work up the reaction as described in the tosylation protocol (Section 1.1, steps 7-10).
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-PEG24-mesylate.
Characterization:
-
¹H NMR: Observe the disappearance of the hydroxyl proton and the appearance of a singlet corresponding to the methyl protons of the mesyl group around 3.0 ppm. The adjacent methylene protons will also show a downfield shift.
-
HPLC-MS: To assess purity and confirm the product's mass.
Nucleophilic Substitution Reactions
The activated N-Boc-PEG24-tosylate or -mesylate can be readily converted to other functional groups via nucleophilic substitution.
This protocol describes the conversion of the tosylated or mesylated intermediate to an azide.
Materials:
-
N-Boc-PEG24-tosylate or N-Boc-PEG24-mesylate
-
Anhydrous Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-PEG24-tosylate or -mesylate (1 equivalent) in anhydrous DMF.
-
Add sodium azide (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction to room temperature and add deionized water.
-
Extract the aqueous mixture with DCM or EtOAc (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-PEG24-azide. Further purification by column chromatography may be performed if necessary.
Characterization:
-
¹H NMR: The chemical shift of the terminal methylene protons will shift upfield compared to the tosylated/mesylated precursor.
-
FT-IR: A characteristic sharp peak for the azide group will be present around 2100 cm⁻¹.
-
MALDI-TOF MS: To confirm the mass of the final product.
This protocol details the reduction of the azide to a primary amine.
Materials:
-
N-Boc-PEG24-azide
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrogen gas (H₂) or a hydrogen transfer reagent like ammonium formate.
-
Celite®
Procedure (using H₂ gas):
-
Dissolve N-Boc-PEG24-azide (1 equivalent) in methanol or THF in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this should be done with appropriate safety precautions).
-
Stir the reaction under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol or THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain N-Boc-PEG24-amine.
Characterization:
-
¹H NMR: The chemical shift of the terminal methylene protons will shift to a position characteristic of an amine-adjacent methylene group.
-
FT-IR: The azide peak at ~2100 cm⁻¹ will disappear.
-
Mass Spectrometry: To confirm the mass of the aminated product.
Visualizations
Caption: Workflow for the derivatization of this compound.
Caption: Chemical pathway for this compound derivatization.
Application Notes and Protocols for Surface Modification Using N-Boc-PEG24-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Boc-PEG24-alcohol for the modification of surfaces. This versatile bifunctional linker, featuring a terminal hydroxyl group and a Boc-protected amine, is an invaluable tool for creating biocompatible and functionalized surfaces for a wide range of applications, including biosensors, drug delivery systems, and anti-fouling coatings. The protocols outlined below cover surface preparation, functionalization, deprotection of the amine group, and subsequent biomolecule conjugation.
Introduction to this compound
This compound is a hydrophilic polyethylene glycol (PEG) linker with a molecular weight of 1174.4 g/mol .[1] Its structure comprises a 24-unit PEG chain that provides a flexible, water-soluble spacer arm to distance immobilized molecules from the surface, thereby minimizing steric hindrance and enhancing their biological activity. One terminus of the PEG chain is functionalized with a hydroxyl (-OH) group, which can be used for attachment to various surfaces, while the other end contains a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3][4] The Boc protecting group is stable under a wide range of conditions but can be readily removed under mildly acidic conditions to expose the reactive amine for subsequent conjugation of proteins, peptides, small molecules, or other biomolecules.
Data Presentation: Expected Surface Characteristics
The successful modification of a surface with this compound and subsequent functionalization can be monitored by various surface analysis techniques. While specific data for this compound is not extensively published, the following tables summarize typical quantitative data that can be expected based on studies with similar PEG-based modifiers.
Table 1: Expected Contact Angle Measurements on a Gold Surface
| Surface State | Typical Water Contact Angle (°) | Reference |
| Bare Gold (Cleaned) | 10 - 20 | General Knowledge |
| After this compound Immobilization | 40 - 60 | |
| After Boc Deprotection (NH2-PEG24-Surface) | 30 - 50 | |
| After Protein Immobilization | 60 - 80 |
Table 2: Expected Layer Thickness Measured by Ellipsometry on a Gold Surface
| Surface Modification Step | Expected Thickness (nm) | Reference |
| This compound Monolayer | 5 - 10 | |
| Immobilized Protein Layer (e.g., BSA) | 3 - 7 |
Table 3: Expected Surface Elemental Composition from XPS (Atomic %)
| Surface State | Carbon (C) | Oxygen (O) | Nitrogen (N) | Gold (Au) |
| Bare Gold | < 5 | < 2 | 0 | > 93 |
| This compound Modified | 60 - 70 | 25 - 35 | 1 - 2 | < 5 |
| After Boc Deprotection | 55 - 65 | 25 - 35 | 2 - 4 | < 5 |
| After Protein Immobilization | 65 - 75 | 15 - 25 | 5 - 15 | < 2 |
Experimental Protocols
The following protocols provide a step-by-step guide for the modification of a gold surface with this compound, followed by deprotection and protein immobilization.
Protocol 1: Gold Surface Functionalization with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of a thiol-modified this compound on a gold surface. This requires a preliminary step to introduce a thiol group to the alcohol terminus of the this compound. A common method is to react it with a thiol-containing molecule like 3-mercaptopropionic acid.
Materials:
-
Gold-coated substrates (e.g., glass slides, silicon wafers)
-
This compound
-
3-Mercaptopropionic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas
Procedure:
-
Synthesis of Thiol-Terminated N-Boc-PEG24 (Boc-PEG24-S-linker):
-
Dissolve this compound, 3-mercaptopropionic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Add DCC (1.2 eq) to the solution and stir at room temperature for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the thiol-terminated PEG linker.
-
-
Gold Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the synthesized Boc-PEG24-S-linker in 200 proof ethanol.
-
Immediately immerse the cleaned, dry gold substrates into the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After incubation, remove the substrates from the solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
The surface is now functionalized with N-Boc-PEG24.
-
Protocol 2: Boc Deprotection on the Functionalized Surface
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
N-Boc-PEG24 functionalized gold substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a deprotection solution of 20-50% TFA in DCM (v/v).
-
Immerse the N-Boc-PEG24 functionalized substrate in the TFA/DCM solution for 30-60 minutes at room temperature.
-
Remove the substrate and rinse thoroughly with DCM to remove excess TFA.
-
Neutralize any remaining acid by immersing the substrate in a saturated sodium bicarbonate solution for 5 minutes.
-
Rinse the substrate with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen gas. The surface now presents a terminal primary amine (NH₂-PEG24-Surface).
Protocol 3: Protein Immobilization on the Amine-Functionalized Surface
This protocol describes the covalent immobilization of a protein to the amine-functionalized surface using a common crosslinking chemistry.
Materials:
-
Amine-functionalized gold substrate
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.5)
Procedure:
-
Activation of Protein Carboxyl Groups:
-
Dissolve the protein of interest in the activation buffer.
-
Add EDC (10-fold molar excess over protein) and NHS (25-fold molar excess over protein) to the protein solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein, forming an NHS ester.
-
-
Immobilization Reaction:
-
Place the amine-functionalized substrate in a suitable container.
-
Add the solution containing the activated protein to the substrate, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Remove the protein solution.
-
Immerse the substrate in the quenching solution for 10-15 minutes to deactivate any unreacted NHS esters.
-
Wash the substrate thoroughly with the protein's buffer (e.g., PBS) to remove non-covalently bound protein.
-
Rinse with deionized water and dry under a stream of nitrogen gas.
-
The protein is now covalently immobilized on the surface.
-
Visualizations
Caption: Experimental workflow for surface modification and protein immobilization.
Caption: Logical relationships of this compound functional groups.
References
Application Notes and Protocols for Linking Molecules with N-Boc-PEG24-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-PEG24-alcohol is a heterobifunctional linker molecule widely employed in bioconjugation and drug development.[1][2][3] Its structure incorporates a polyethylene glycol (PEG) spacer of 24 units, conferring increased hydrophilicity and biocompatibility to the conjugated molecule.[1][2] The linker possesses two distinct functional groups: a primary alcohol (-OH) at one terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine (-NHBoc) at the other. This orthogonal design allows for sequential and controlled conjugation of two different molecules, making it a valuable tool in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The PEG spacer enhances the pharmacokinetic properties of the resulting conjugate by increasing its hydrodynamic volume, which can lead to a longer circulation half-life and reduced renal clearance. Furthermore, the hydrophilic nature of PEG can improve the solubility of hydrophobic molecules and shield them from enzymatic degradation and the host's immune system.
This document provides detailed protocols for the deprotection of the N-Boc group and the activation of the terminal alcohol of this compound, enabling its use in various bioconjugation strategies.
Data Presentation
The efficiency of conjugation reactions involving PEG linkers is influenced by several factors, including the nature of the reactants, reaction pH, temperature, and stoichiometry. The following table summarizes expected conjugation efficiencies for a comparable amine-reactive PEG linker, providing a general guideline for reactions with N-Boc-PEG24-amine (after deprotection).
| Target Functional Group | Coupling Chemistry | pH | Molar Ratio (PEG:Target) | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) |
| Primary Amine | NHS Ester | 7.2-8.5 | 5:1 | 1-2 | Room Temp | 85-95 |
| Thiol | Maleimide | 6.5-7.5 | 10-20:1 | 2-4 | Room Temp | >90 |
Note: Data adapted from protocols for similar PEG linkers. Actual yields may vary depending on the specific molecules being conjugated.
Experimental Protocols
Protocol 1: N-Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free primary amine, which can then be conjugated to molecules containing amine-reactive functional groups (e.g., NHS esters, carboxylic acids).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of PEG linker) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected H2N-PEG24-alcohol.
Protocol 2: Activation of the Terminal Alcohol of this compound via Tosylation
This protocol converts the terminal hydroxyl group into a tosylate, a good leaving group, making it susceptible to nucleophilic attack by amines or thiols.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (1.5-2 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 0.5 M HCl to remove the base.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-PEG24-tosylate.
Protocol 3: Oxidation of the Terminal Alcohol to an Aldehyde
This protocol describes the oxidation of the terminal alcohol to an aldehyde, which can then be used for conjugation to molecules containing hydrazide or aminooxy functional groups.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., PCC, Swern oxidation reagents)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure (using Dess-Martin Periodinane):
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-PEG24-aldehyde.
Mandatory Visualization
Caption: Experimental workflow for this compound.
Caption: PROTAC-mediated protein degradation pathway.
References
Troubleshooting & Optimization
How to improve N-Boc-PEG24-alcohol solubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-PEG24-alcohol, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is designed with a hydrophilic polyethylene glycol (PEG) spacer to enhance its solubility in aqueous media.[1] While it is expected to be water-soluble, high concentrations may still be challenging to achieve, and the dissolution rate can be slow. Shorter chain analogs, such as N-Boc-PEG4-alcohol, are listed as soluble in water.[2] The long PEG chain of the PEG24 variant contributes significantly to its hydrophilic character.
Q2: Why is my this compound not dissolving properly in water?
A2: Several factors can contribute to dissolution issues:
-
Concentration: You may be attempting to create a solution that is above the saturation point of the compound at the current temperature.
-
Temperature: The temperature of the solvent can significantly impact solubility. Dissolution may be more effective at a slightly elevated temperature.
-
Dissolution Rate: The process of dissolving long-chain molecules can be slow. Insufficient mixing or time can give the appearance of insolubility.
-
Purity of Solvent: The quality and pH of the water used can affect the solubility of the compound.
Q3: Can I use organic solvents to aid in the dissolution of this compound?
A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol can first be used to dissolve the this compound, and this stock solution can then be diluted with the aqueous buffer of choice.[2][3] Care must be taken to ensure the final concentration of the organic solvent is compatible with your experimental system.
Q4: Are there any other methods to improve the solubility of this compound?
A4: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds. For this compound, the most relevant methods include:
-
Heating: Gently warming the solution can increase the solubility.
-
Sonication: Using an ultrasonic bath can help to break up aggregates and accelerate dissolution.
-
Use of Surfactants: A low concentration of a non-ionic surfactant can aid in solubilization.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.
| Problem | Possible Cause | Recommended Solution |
| Solution is cloudy or has visible particulates. | The concentration is too high, exceeding the solubility limit. | 1. Try diluting the solution with more aqueous buffer.2. Gently warm the solution while stirring.3. Filter the solution through a 0.22 µm or 0.45 µm filter to remove undissolved material. |
| A film or gel-like substance forms. | The compound is not fully hydrated and dispersed. This can happen with long-chain PEGs. | 1. Increase the mixing time and vigor.2. Use a vortex mixer or sonicate the solution.3. Prepare a stock solution in a co-solvent like DMSO and add it dropwise to the aqueous buffer while stirring vigorously. |
| The compound "oils out" of the solution upon addition to an aqueous buffer. | The compound is precipitating out of solution due to poor solubility in the final buffer. | This often occurs when adding a concentrated organic stock solution to an aqueous buffer. Try adding the stock solution more slowly, with rapid stirring, or warming the aqueous buffer before addition. |
Experimental Protocols
Protocol 1: Standard Dissolution in Aqueous Buffer
-
Weigh the desired amount of this compound.
-
Add the desired volume of aqueous buffer (e.g., PBS, TRIS) to the solid.
-
Stir the mixture vigorously using a magnetic stirrer at room temperature.
-
If dissolution is slow, gently warm the solution to 30-40°C while continuing to stir.
-
If particulates remain, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Once dissolved, allow the solution to cool to room temperature before use.
Protocol 2: Co-Solvent Method for Improved Solubility
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, DMF).
-
While vigorously stirring the aqueous buffer, add the organic stock solution dropwise to the desired final concentration.
-
Ensure the final concentration of the organic solvent in the aqueous solution is compatible with your downstream application.
-
If any cloudiness appears, try warming the solution or using sonication as described in Protocol 1.
Visualizing Experimental Workflows
The following diagrams illustrate the decision-making process and workflows for dissolving this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Workflow for the co-solvent dissolution method.
References
Optimizing reaction yield for N-Boc-PEG24-alcohol conjugation
Welcome to the technical support center for the optimization of reaction yield for N-Boc-PEG24-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a polyethylene glycol (PEG) linker that contains a hydroxyl (-OH) group at one end and a Boc-protected amine group at the other. The hydrophilic PEG spacer enhances the solubility of the conjugated molecule in aqueous media. It is commonly used as a linker in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of proteins, peptides, and other molecules to improve their pharmacokinetic properties.
Q2: Why is the Boc protecting group necessary?
A2: The tert-butyloxycarbonyl (Boc) group protects the amine functionality, preventing it from participating in unintended side reactions during the conjugation of the alcohol terminus. This allows for selective reaction at the hydroxyl group. The Boc group can be removed under mild acidic conditions to expose the free amine for subsequent modification if required.
Q3: Which functional groups can I conjugate with the alcohol end of this compound?
A3: The terminal hydroxyl group of this compound can be conjugated to carboxylic acids to form an ester linkage. Several chemical methods can be employed for this purpose, including carbodiimide-mediated coupling (e.g., Steglich esterification) and the Mitsunobu reaction.
Q4: How can I monitor the progress and yield of my conjugation reaction?
A4: The progress and yield of the conjugation reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). Since PEG itself lacks a strong chromophore, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) is often used in conjunction with HPLC for accurate quantification.[1][2][] Thin-layer chromatography (TLC) can also be a quick qualitative method to check for the consumption of starting materials and the formation of the product.
Q5: How do I purify the final PEGylated conjugate?
A5: Purification of the PEGylated product is crucial to remove unreacted starting materials and reaction byproducts. Common purification techniques include:
-
Size Exclusion Chromatography (SEC): This method is effective at separating the larger PEGylated conjugate from smaller molecules like unreacted this compound and coupling reagents.[][5]
-
Ion-Exchange Chromatography (IEX): This technique can be used to separate molecules based on their charge. The shielding of surface charges by the PEG chain can alter the elution profile of the conjugate compared to the unconjugated molecule.
-
Reverse-Phase HPLC (RP-HPLC): This can be used for both analytical and preparative scale purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Yield | 1. Inefficient activation of the carboxylic acid: In carbodiimide coupling, the activating agent (e.g., DCC, EDC) may have degraded. | 1. Use fresh or properly stored coupling reagents. Consider adding an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form a more stable active ester. |
| 2. Steric hindrance: The hydroxyl group on the PEG linker or the carboxylic acid on the substrate may be sterically hindered, preventing efficient reaction. | 2. For sterically hindered substrates, consider using the Mitsunobu reaction, which is often effective in these cases. Alternatively, for Steglich esterification, increasing the amount of DMAP catalyst may help. | |
| 3. Suboptimal reaction conditions: Incorrect solvent, temperature, or pH can significantly impact the reaction rate. | 3. Ensure the use of anhydrous solvents (e.g., THF, DCM) as water can quench the activated species. Optimize the reaction temperature; some reactions may benefit from cooling (e.g., initial stages of Mitsunobu) while others may require room temperature or gentle heating. | |
| 4. Degradation of reagents: The phosphine reagent in the Mitsunobu reaction (e.g., triphenylphosphine) can be oxidized. The azodicarboxylate (e.g., DEAD, DIAD) is sensitive to light and heat. | 4. Use fresh and properly stored reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Side Products | 1. N-acylurea formation in Steglich esterification: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the alcohol. | 1. Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to act as an acyl transfer catalyst and suppress this side reaction. |
| 2. Elimination reaction with tertiary alcohols: Under acidic conditions, tertiary alcohols can undergo elimination to form alkenes. | 2. Use milder reaction conditions. The Steglich esterification and Mitsunobu reaction are performed under neutral to mild basic conditions, which minimizes this risk. | |
| Difficulty in Purifying the Product | 1. Co-elution of product and starting material: The PEGylated product may have similar chromatographic properties to the excess starting material, especially if the substrate is also large. | 1. Optimize the purification method. For SEC, ensure the column has the appropriate pore size for the molecular weight range of your compounds. For IEX, adjust the pH and salt gradient to maximize the separation based on charge differences. |
| 2. Removal of byproducts: Byproducts from the coupling reaction (e.g., dicyclohexylurea (DCU) from DCC, triphenylphosphine oxide from the Mitsunobu reaction) can be difficult to remove. | 2. DCU is poorly soluble in many organic solvents and can often be removed by filtration. Triphenylphosphine oxide can sometimes be removed by precipitation or through careful chromatography. |
Experimental Protocols
Protocol 1: Steglich Esterification
This protocol describes the conjugation of a carboxylic acid to this compound using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate vial, dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel) or preparative HPLC.
Table 1: Optimization Parameters for Steglich Esterification
| Parameter | Range | Recommendation | Rationale |
| Molar Ratio (PEG-OH:Acid) | 1:1 to 1.5:1 | 1.2:1 | A slight excess of the PEG alcohol can help drive the reaction to completion. |
| DCC (equivalents) | 1 to 1.5 | 1.2 | Ensures efficient activation of the carboxylic acid. |
| DMAP (equivalents) | 0.05 to 0.2 | 0.1 | Catalytic amounts are sufficient to accelerate the reaction and prevent side reactions. |
| Temperature (°C) | 0 to 40 | 0 to RT | Initial addition at 0°C minimizes side reactions, followed by stirring at room temperature. |
| Solvent | DCM, THF, DMF | DCM or THF | Aprotic, anhydrous solvents are essential to prevent hydrolysis of the activated intermediate. |
Protocol 2: Mitsunobu Reaction
This protocol is suitable for the esterification, particularly with sterically hindered alcohols or when inversion of stereochemistry is desired.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and PPh3 (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture. A color change is typically observed.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified directly by column chromatography to remove triphenylphosphine oxide and other byproducts.
Table 2: Optimization Parameters for Mitsunobu Reaction
| Parameter | Range | Recommendation | Rationale |
| Molar Ratio (Acid:PEG-OH) | 1:1 to 1.5:1 | 1.2:1 | A slight excess of the carboxylic acid can improve the reaction rate. |
| PPh3 (equivalents) | 1.2 to 2.0 | 1.5 | Ensures complete activation of the alcohol. |
| DEAD/DIAD (equivalents) | 1.2 to 2.0 | 1.5 | Stoichiometric amounts are required for the reaction. |
| Temperature (°C) | -20 to RT | 0 to RT | Addition of DEAD/DIAD at 0°C helps to control the reaction exotherm and minimize side reactions. |
| Solvent | THF, Dioxane | THF | Anhydrous, aprotic solvents are crucial for the success of the reaction. |
Visualizations
Experimental Workflow for this compound Conjugation
Caption: General experimental workflow for the conjugation of this compound.
Decision Tree for Troubleshooting Low Reaction Yield
Caption: A decision tree to troubleshoot low reaction yields in conjugation experiments.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my Boc deprotection of the PEG linker incomplete?
Incomplete Boc deprotection is a frequent issue that can often be attributed to one or more of the following factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved via acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for the complete removal of the Boc group. While many deprotection reactions are conducted at room temperature, some substrates might require longer reaction times or gentle heating.[1][3]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, thus slowing down the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are well-solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection. Poor solubility of the starting material can lead to a heterogeneous reaction mixture and an incomplete reaction.
-
Reagent Quality: TFA is hygroscopic, and the presence of water can decrease the effective acidity of the reaction medium, leading to a slower deprotection.
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if you are using 20% TFA in DCM, consider increasing it to 50%.
-
Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical technique (see FAQ 3) and extend the reaction time as needed. Challenging deprotections may require several hours to overnight stirring.
-
Consider a Stronger Acid System: If increasing concentration and time is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane might be necessary.
-
Optimize Solvent: Ensure that your PEGylated compound has good solubility in the chosen solvent.
2. I'm observing side products after the deprotection reaction. What could be the cause?
The formation of side products is often due to the reactive nature of the intermediates formed during Boc deprotection.
-
Alkylation by tert-butyl Cation: The deprotection reaction generates a reactive tert-butyl cation. This cation can alkylate electron-rich functional groups on your molecule, such as indoles (in tryptophan), phenols (in tyrosine), and thiols (in cysteine), leading to undesired side products.
-
Cleavage of Other Acid-Labile Groups: If your molecule contains other functional groups that are sensitive to acid, such as certain esters or other protecting groups (e.g., trityl), they may be cleaved under the deprotection conditions. For example, one user reported a 10-20% loss of ester bonds when using TFA in DCM.
Troubleshooting Steps:
-
Use of Scavengers: To prevent unwanted alkylation by the tert-butyl cation, add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. A frequently used mixture is TFA/TIS/water (95:2.5:2.5).
-
Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider using milder deprotection methods:
-
Lewis Acid Catalysis: Reagents like zinc bromide or TMSI in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.
-
Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.
-
Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage of the protecting group, although this may require high temperatures and long reaction times.
-
3. How can I effectively monitor the progress of the deprotection reaction?
Monitoring the reaction is crucial to determine the optimal reaction time and to ensure complete deprotection.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to follow the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with ninhydrin is highly recommended as it produces a colored spot (usually purple or yellow) with primary and secondary amines, confirming the presence of the free amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction's progress. It allows for the quantification of the starting material, the desired product, and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.
4. What is the best way to work up the reaction and isolate the deprotected product?
The workup procedure will depend on the properties of your deprotected PEG linker.
-
Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure using a rotary evaporator. To remove residual traces of TFA, co-evaporation with a solvent like toluene can be performed.
-
Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent such as diethyl ether.
-
Aqueous Workup: If the deprotected product is not soluble in water, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt.
-
Ion Exchange Chromatography: For products that are soluble in water, an ion-exchange resin can be used to remove the acid and isolate the free amine.
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection of PEG linkers.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temperature | 1-2 hours |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temperature | 30 minutes - 1 hour |
| TFA / Scavenger Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Neat or in DCM | Room Temperature | 1-4 hours |
Table 2: Milder Deprotection Conditions for Acid-Sensitive Substrates
| Reagent | Concentration | Solvent | Typical Temperature (°C) | Typical Reaction Time |
| Zinc Bromide (ZnBr₂) | 1-2 equivalents | Dichloromethane (DCM) | Room Temperature | 1-24 hours |
| Oxalyl Chloride / Methanol | 3 equivalents of Oxalyl Chloride | Methanol | Room Temperature | 1-4 hours |
| Thermal | N/A | High-boiling solvent (e.g., dioxane, diphenyl ether) | Reflux | Several hours |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: Monitoring Boc Deprotection by LC-MS
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.
-
Use the calibration curve to quantify the conversion and monitor the reaction progress over time.
Visualizations
Caption: A general workflow for the Boc deprotection of PEG linkers.
Caption: Troubleshooting logic for incomplete Boc deprotection.
Caption: Mechanism of side product formation and prevention.
References
Common side reactions with N-Boc-PEG24-alcohol and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments with N-Boc-PEG24-alcohol. The information is designed to help you navigate challenges in your experimental workflows, from reaction setup to product purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter. The guides are in a question-and-answer format for clarity.
Section 1: Reactions Involving the N-Boc Protecting Group
Answer:
Incomplete removal of the Boc group is a common issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for complete removal. While many deprotections are performed at room temperature, some substrates may need longer reaction times or gentle heating.[1]
-
Steric Hindrance: The PEG chain, particularly in longer variants, can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEGylated compound and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50% v/v).[1]
-
Extend Reaction Time: Monitor the reaction's progress using TLC or LC-MS and extend the reaction time accordingly.
-
Consider a Stronger Acid System: If TFA is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane can be used.
-
Ensure Good Solubility: Confirm that your this compound conjugate is fully dissolved in the chosen solvent.
Answer:
The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation intermediate. This carbocation can alkylate nucleophilic functional groups on your substrate or solvent, leading to undesired byproducts.
Common Side Reactions and Solutions:
-
tert-Butylation of Nucleophilic Residues: If your molecule contains electron-rich aromatic rings (like tryptophan or tyrosine) or other nucleophilic sites (like methionine), they can be alkylated by the tert-butyl cation.
-
Solution: Use of scavengers is highly recommended. Scavengers are compounds that react with and "trap" the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. A common cocktail is a 95:2.5:2.5 mixture of TFA/TIS/water.
-
-
Oligomerization/Polymerization: In some cases, the deprotected amine can react with any remaining activated starting material, leading to oligomerization.
-
Solution: Ensure the deprotection reaction goes to completion. A slight excess of the acid can help prevent this. Careful monitoring of the reaction progress is crucial.
-
Data on Common Scavengers for Boc Deprotection:
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
This data is illustrative, and the optimal scavenger and concentration will depend on the specific substrate and reaction conditions.
Section 2: Reactions Involving the Terminal Alcohol Group
Answer:
Low yields in esterification reactions involving PEG-alcohols can arise from several factors:
-
Incomplete Activation of the Carboxylic Acid: For coupling reactions (e.g., using EDC/DMAP), incomplete activation of the carboxylic acid will result in unreacted starting materials.
-
Steric Hindrance: The bulky PEG chain can sterically hinder the approach of the activated carboxylic acid to the terminal hydroxyl group.
-
Side Reactions: The activating agents themselves can sometimes lead to side products.
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid or the final ester product, reducing the yield. Ensure all reagents and solvents are anhydrous.
Troubleshooting Steps:
-
Optimize Coupling Reagents: Ensure you are using a sufficient excess of your coupling reagents (e.g., EDC, HATU) and base (e.g., DMAP, DIPEA).
-
Increase Reaction Time and/or Temperature: For sterically hindered reactions, longer reaction times or a moderate increase in temperature may be necessary.
-
Use a Different Esterification Method: If standard coupling methods fail, consider a Mitsunobu reaction, which is often effective for sterically hindered alcohols. However, be aware of the potential for side products and the need for careful purification to remove triphenylphosphine oxide.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis.
Answer:
Activation of the terminal alcohol of this compound to a better leaving group (tosylate or mesylate) can sometimes be challenging.
-
Incomplete Reaction: The reaction may not go to completion due to steric hindrance from the PEG chain or insufficient reactivity of the alcohol.
-
Side Reactions: The base used (e.g., triethylamine, pyridine) can sometimes lead to the formation of quaternary ammonium salts or other byproducts. In some cases, treatment of an alcohol with TsCl can lead to the corresponding chloride instead of the tosylate.
-
Purification Difficulties: The polar nature of the PEGylated product can make separation from polar byproducts like pyridine challenging.
Troubleshooting Steps:
-
Choice of Base and Solvent: Use a non-nucleophilic base like 2,6-lutidine or proton sponge to minimize side reactions. Anhydrous DCM or THF are suitable solvents.
-
Reaction Conditions: Running the reaction at 0°C and slowly warming to room temperature can help control the reaction and minimize side products.
-
Alternative Activation: If tosylation or mesylation proves difficult, consider converting the alcohol to a bromide or iodide using reagents like PBr₃ or PPh₃/I₂.
-
Purification Strategy: After the reaction, a wash with dilute acid (e.g., 1M HCl) can help remove basic impurities like pyridine. Precipitation of the product in cold diethyl ether can also be an effective purification step.
Answer:
Oxidation of the terminal alcohol of the PEG chain to an aldehyde requires mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid or degradation of the PEG chain.
-
Over-oxidation: Strong oxidizing agents (e.g., KMnO₄, Jones reagent) will likely oxidize the primary alcohol to a carboxylic acid and can also cause cleavage of the PEG chain.
-
Incomplete Reaction: Milder oxidizing agents may require careful optimization of reaction conditions to achieve full conversion.
-
Side Reactions with Reagents: Some oxidation procedures, like the Swern oxidation, produce malodorous byproducts (dimethyl sulfide) and require careful temperature control to avoid side reactions.
Recommended Oxidation Methods and Troubleshooting:
-
Dess-Martin Periodinane (DMP) Oxidation: This is a mild and highly selective method for oxidizing primary alcohols to aldehydes. It is performed under neutral conditions and is tolerant of many functional groups.
-
Troubleshooting: Ensure the DMP is fresh and has been stored under anhydrous conditions. The reaction is typically run in DCM at room temperature.
-
-
Swern Oxidation: This method uses DMSO activated by oxalyl chloride or trifluoroacetic anhydride. It is very effective but requires low temperatures (-78 °C) to be controlled effectively.
-
Troubleshooting: Strict temperature control is critical. Allowing the reaction to warm prematurely can lead to the formation of side products. The production of dimethyl sulfide requires a well-ventilated fume hood.
-
Quantitative Data on Common Oxidation Conditions:
| Reagent | Solvent | Temperature | Typical Reaction Time | Typical Yield |
| Dess-Martin Periodinane (DMP) | DCM | Room Temperature | 2 - 4 hours | High |
| Oxalyl Chloride, DMSO, Et₃N (Swern) | DCM | -78 °C to Room Temp | 1 - 2 hours | High |
Yields can vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection
-
Dissolve the this compound conjugate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
If your substrate is sensitive to carbocation-mediated side reactions, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
Protocol 2: General Procedure for Tosylation of the Terminal Alcohol
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or precipitation from cold diethyl ether.
Protocol 3: General Procedure for Dess-Martin Oxidation of the Terminal Alcohol
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 volumes).
-
Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature.
-
Stir the reaction for 2-4 hours and monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common experimental issues.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
Enhancing the efficiency of N-Boc-PEG24-alcohol coupling reactions
Technical Support Center: N-Boc-PEG24-alcohol Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to enhance the efficiency of coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? this compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative. It features a hydroxyl (-OH) group on one end and a tert-butyloxycarbonyl (Boc)-protected amine on the other.[1][2] The long, hydrophilic PEG24 spacer increases the solubility and stability of conjugated molecules in aqueous media.[1] It is frequently used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]
Q2: What is the primary type of reaction for the hydroxyl group of this compound? The primary reaction involving the terminal hydroxyl group is esterification, where it is coupled with a carboxylic acid (-COOH) to form a stable ester bond. This is a common strategy to conjugate the PEG linker to a payload molecule or other functional moieties.
Q3: What are the most effective methods for coupling a carboxylic acid to this compound? Since alcohols are generally poor nucleophiles, direct reaction with a carboxylic acid is inefficient. The carboxylic acid must first be "activated." The most common and effective methods involve carbodiimide chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). Other methods like Yamaguchi or Steglich esterification can also be employed, especially for sterically hindered substrates.
Q4: Can I use standard EDC/NHS chemistry for this coupling? No, this is a common point of error. EDC/NHS (N-Hydroxysuccinimide) chemistry is designed to activate carboxylic acids to form an NHS-ester. This activated ester is highly reactive towards primary amines to form amide bonds. It is not effective for coupling with alcohols. For alcohol coupling, catalysts like DMAP are required to facilitate the reaction with the EDC-activated acid.
Q5: What is the function of the N-Boc protecting group? The Boc group is a protecting group for the terminal amine. It prevents the amine from participating in unwanted side reactions during the esterification of the alcohol terminus. The Boc group is stable under the basic or neutral conditions used for ester coupling but can be easily removed under mild acidic conditions (e.g., using Trifluoroacetic acid, TFA) to reveal the free amine for subsequent conjugation steps.
Troubleshooting Guide
Q1: I am observing very low or no yield of my desired ester product. What could be wrong?
-
Incorrect Coupling Chemistry: Confirm you are not using an amine-specific activation chemistry like EDC/NHS. For alcohol coupling, a carbodiimide (EDC or DCC) combined with a catalyst (DMAP) is essential.
-
Presence of Water: Carbodiimides like EDC are highly sensitive to moisture and will be quenched by water. Ensure all glassware is oven-dried and that you are using anhydrous solvents (e.g., DCM, DMF).
-
Degraded Reagents: EDC can degrade upon exposure to air and moisture. Use fresh or properly stored EDC for best results. DMAP should also be of high purity.
-
Steric Hindrance: If either the carboxylic acid or the alcohol is sterically hindered, the reaction rate can be significantly reduced. In such cases, consider switching to a more potent coupling system (e.g., Yamaguchi esterification) or increasing the reaction time and temperature.
Q2: My reaction is stalled and I see a lot of unreacted starting material. How can I drive it to completion?
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the activating agents. A common starting point is 1.5-2.0 equivalents of EDC and 0.1-0.5 equivalents of DMAP relative to the limiting reagent (either the acid or the PEG-alcohol).
-
Reaction Time and Temperature: These reactions can be slow, sometimes requiring 12-24 hours at room temperature to proceed to completion. Gentle heating (e.g., to 40°C) can sometimes improve yields, but should be monitored to avoid byproduct formation.
-
Solvent Choice: The reaction should be performed in an appropriate anhydrous, non-protic solvent such as Dichloromethane (DCM), Dimethylformamide (DMF), or Chloroform.
Q3: How can I minimize the formation of N-acylurea, the common EDC byproduct? N-acylurea is formed when the EDC-activated carboxylic acid rearranges. While difficult to eliminate completely, its formation can be minimized by:
-
Ensuring the rapid addition of the alcohol and DMAP after the carboxylic acid has been activated with EDC.
-
Running the reaction at a suitable concentration. Overly dilute conditions can favor the rearrangement.
-
Maintaining a reaction temperature at or below room temperature if possible.
Q4: My final product is difficult to purify. What are the best strategies? Purification can be challenging due to the similar properties of the PEGylated product and unreacted PEG starting material.
-
Removing Urea Byproduct: The N-acylurea byproduct is often insoluble in solvents like DCM. It can sometimes be removed by simple filtration. Alternatively, performing an aqueous wash with dilute acid (e.g., 1M HCl) can help remove both the urea and any remaining DMAP.
-
Removing Unreacted PEG: This is often the biggest challenge. Flash column chromatography on silica gel is the most common method. A gradient elution system, often starting with a non-polar solvent and gradually increasing polarity (e.g., Hexane/Ethyl Acetate or DCM/Methanol), is typically required to achieve good separation.
-
Reverse-Phase HPLC: For high-purity requirements, preparative reverse-phase HPLC is an excellent, albeit more costly, option for separating the more hydrophobic product from the unreacted hydrophilic PEG-alcohol.
Data Presentation
Table 1: Comparison of Common Esterification Coupling Systems
| Coupling System | Reagents | Typical Conditions | Relative Efficiency | Key Advantages & Disadvantages |
| Carbodiimide / DMAP | EDC or DCC, DMAP | Anhydrous DCM or DMF, RT, 4-24h | High | Pro: Mild conditions, widely available reagents. Con: Urea byproduct can complicate purification. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP, Triethylamine | Anhydrous Toluene, RT | Very High | Pro: Excellent for sterically hindered substrates. Con: Reagents are more corrosive and reactive. |
| Steglich Esterification | DCC, DMAP | Anhydrous DCM, 0°C to RT | High | Pro: Classic, effective method. Con: Dicyclohexylurea (DCU) byproduct requires filtration. |
| Fischer Esterification | Strong Acid Catalyst (e.g., H₂SO₄) | Excess alcohol as solvent, Reflux | Moderate | Pro: Inexpensive. Con: Harsh acidic conditions and high heat not suitable for sensitive substrates; reversible reaction. |
Table 2: Quick Troubleshooting Reference
| Problem | Likely Cause | Suggested Solution |
| Low Yield | Water contamination | Use anhydrous solvents and oven-dried glassware. |
| Incorrect coupling agent (e.g., EDC/NHS) | Use EDC/DMAP or a similar system for esterification. | |
| Incomplete Reaction | Insufficient reagent equivalents | Increase EDC to 1.5-2.0 eq. and DMAP to 0.2 eq. |
| Reaction time too short | Extend reaction time to 24 hours. | |
| Purification Issues | Urea byproduct present | Filter the reaction mixture; perform dilute acid wash. |
| Poor separation from starting PEG | Optimize silica gel chromatography gradient; use reverse-phase HPLC. |
Experimental Protocols
Protocol 1: General Procedure for EDC/DMAP Coupling of a Carboxylic Acid to this compound
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous Dichloromethane (DCM).
-
Activation: Add EDC (1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Coupling: In a separate flask, dissolve this compound (1.1 eq.) and DMAP (0.2 eq.) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
If a precipitate (urea byproduct) forms, filter the reaction mixture.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel to obtain the pure ester product.
Protocol 2: Boc-Group Deprotection
-
Dissolution: Dissolve the purified N-Boc-PEG24-conjugate in DCM (approx. 0.1 M).
-
Cleavage: Add Trifluoroacetic acid (TFA), typically 20-50% v/v, to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until all starting material is consumed.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporate with toluene several times to ensure complete removal of residual TFA.
-
Final Product: The resulting product is the TFA salt of the deprotected amine-PEG-conjugate, which can be used directly in subsequent steps or purified further if necessary.
Visualizations
References
N-Boc-PEG24-alcohol: A Technical Guide to Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of N-Boc-PEG24-alcohol. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at -20°C.[1][2] It is typically shipped at ambient temperatures, but upon receipt, it should be transferred to a freezer for storage.[1][2]
Q2: What are the primary factors that can affect the stability of this compound?
The stability of this compound can be influenced by several factors, primarily related to its two main components: the N-Boc protecting group and the polyethylene glycol (PEG) chain.
-
Acidic Conditions: The N-Boc (tert-butyloxycarbonyl) group is sensitive to acid and can be cleaved, exposing the free amine.[1]
-
Temperature: Elevated temperatures can accelerate the degradation of the PEG chain and potentially lead to the deprotection of the Boc group.
-
Light and Oxygen: Exposure to light and oxygen can promote the oxidation of the PEG chain, leading to the formation of impurities such as aldehydes and carboxylates, which can alter the pH and ionic strength of solutions.
Q3: Can I handle this compound at room temperature for short periods?
Yes, for routine experimental procedures such as weighing and dissolution, handling this compound at room temperature for short durations is acceptable. However, for prolonged periods, it is crucial to keep the compound cool and protected from light to minimize potential degradation.
Q4: What solvents are compatible with this compound?
This compound is soluble in a variety of common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), as well as in water. The hydrophilic nature of the PEG spacer enhances its solubility in aqueous media.
Q5: How can I confirm the integrity of my this compound after storage?
To confirm the integrity of the compound, particularly if you suspect degradation, you can use analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To check for the presence of the Boc group and the overall structure of the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and detect any degradation products.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Unexpected Deprotection of the N-Boc Group
Symptoms:
-
Your reaction yields a product with a free amine instead of the expected Boc-protected amine.
-
Analytical data (e.g., NMR, MS) shows the absence of the Boc group.
Potential Causes and Solutions:
| Cause | Solution |
| Acidic Reaction or Purification Conditions: The N-Boc group is labile in acidic environments. | Avoid using strong acids in your reaction or purification steps. If unavoidable, consider using a milder acid or a different protecting group strategy. Common reagents that cause deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl). |
| Use of Protic Solvents at Elevated Temperatures: Some protic solvents can facilitate Boc deprotection at higher temperatures. | If heating is necessary, opt for aprotic solvents. If a protic solvent must be used, try to perform the reaction at a lower temperature. |
| Contaminated Solvents or Reagents: Acidic impurities in your solvents or reagents can lead to unintended deprotection. | Use high-purity, anhydrous solvents and fresh reagents. |
Issue 2: PEG Chain Degradation
Symptoms:
-
Broad peaks or the appearance of multiple new peaks in HPLC analysis.
-
A noticeable change in the pH or conductivity of your stock solution over time.
-
Inconsistent results in downstream applications.
Potential Causes and Solutions:
| Cause | Solution |
| Prolonged Exposure to Light and Oxygen: PEG chains can undergo oxidative degradation. | Store this compound and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil. Purging solutions with an inert gas like argon or nitrogen can help minimize oxidation. |
| High Temperatures: Heat can accelerate the degradation of PEG chains. | Always store the compound at the recommended -20°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Presence of Metal Ions: Certain metal ions can catalyze the oxidation of PEGs. | Use high-purity water and reagents to prepare your solutions. |
Stability Data Overview
The following table summarizes the general stability of N-Boc-PEGylated compounds under various conditions. Note that these are general guidelines, and specific degradation rates can vary.
| Condition | Stability of N-Boc Group | Stability of PEG Chain | Recommended Action |
| pH < 4 | Low (Prone to cleavage) | High | Avoid acidic conditions to maintain Boc protection. |
| pH 4 - 9 | High | High | Optimal pH range for most applications. |
| pH > 9 | High | Moderate (Susceptible to oxidation) | Use with caution; protect from oxygen. |
| Temperature > 40°C | Moderate (Risk of thermal deprotection) | Low (Accelerated degradation) | Avoid elevated temperatures. |
| Exposure to Light | High | Low (Prone to photo-oxidation) | Store in the dark. |
| Presence of Oxygen | High | Low (Prone to oxidation) | Store under an inert atmosphere. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method to assess the stability of this compound under specific experimental conditions.
1. Preparation of Test Solutions:
- Prepare stock solutions of this compound in the desired solvent (e.g., water, PBS, or an organic solvent relevant to your experiment).
- Aliquot the stock solution into several vials to represent different time points and conditions.
2. Exposure to Test Conditions:
- pH Stability: Adjust the pH of the aqueous solutions to the desired levels (e.g., pH 4, 7, 9) using appropriate buffers.
- Temperature Stability: Incubate vials at different temperatures (e.g., 4°C, 25°C, 40°C).
- Photostability: Expose vials to a controlled light source, while keeping control vials in the dark.
- Oxidative Stability: Bubble air or oxygen through the solution, with control vials purged with nitrogen or argon.
3. Time-Point Analysis:
- At predetermined time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each condition.
- Immediately quench any reaction if necessary and prepare the sample for analysis.
4. Analytical Methods:
- HPLC Analysis: Use a suitable HPLC method (e.g., reverse-phase with a C18 column) to monitor the disappearance of the main peak and the appearance of degradation products. Quantify the percentage of remaining this compound.
- LC-MS Analysis: Use LC-MS to identify the mass of the parent compound and any degradation products, which can help in identifying whether deprotection or PEG chain cleavage has occurred.
Visual Guides
Troubleshooting Logic for this compound Stability Issues
The following diagram illustrates a logical workflow for troubleshooting common stability problems encountered with this compound.
Factors Influencing this compound Stability
This diagram outlines the key external factors that can impact the stability of the molecule.
References
Technical Support Center: Synthesis of Antibody-Drug Conjugates with PEG24 Linkers
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation during the synthesis of antibody-drug conjugates (ADCs) utilizing PEG24 linkers.
Troubleshooting Guide
Issue: Observation of precipitation or high molecular weight species after conjugation.
This guide provides a systematic approach to identifying and resolving common causes of aggregation during ADC synthesis.
1. Initial Assessment & Characterization
Before extensive troubleshooting, it is crucial to characterize the nature and extent of the aggregation.
-
Question: How can I determine if my ADC is aggregated?
-
Answer: A multi-pronged approach using orthogonal analytical techniques is recommended to confirm and quantify aggregation.[1] The primary methods include Size Exclusion Chromatography (SEC) to separate monomers from aggregates, Dynamic Light Scattering (DLS) for a rapid assessment of size distribution, and Hydrophobic Interaction Chromatography (HIC) to evaluate changes in hydrophobicity which often correlate with aggregation propensity.[2][3][4][5]
-
-
Question: What are the first steps I should take if I observe aggregation?
-
Answer: First, confirm that the unconjugated antibody is not aggregated under the same buffer and storage conditions. Then, proceed to evaluate the reaction conditions and the properties of the final conjugate.
-
2. Investigation of Reaction Parameters
The conjugation conditions play a critical role in maintaining ADC stability.
-
Question: Could my buffer conditions be causing the aggregation?
-
Answer: Yes, unfavorable buffer conditions are a common cause of aggregation. The pH of the buffer should be optimized to ensure the stability of the antibody, as a pH close to the antibody's isoelectric point can reduce its solubility and lead to aggregation. Salt concentration is also a key factor; both excessively high and low salt concentrations can promote aggregation. It is advisable to screen a panel of buffers (e.g., phosphate, histidine, tris) at various pH and ionic strengths to identify the optimal conditions for your specific ADC.
-
-
Question: Does the concentration of the ADC during conjugation matter?
-
Answer: Higher concentrations of ADCs can increase the likelihood of intermolecular interactions and subsequent aggregation. If aggregation is observed, consider performing the conjugation at a lower antibody concentration.
-
-
Question: Can the temperature of the conjugation reaction lead to aggregation?
-
Answer: Elevated temperatures can induce protein unfolding and subsequent aggregation. This is particularly relevant for ADCs, as the conjugation of hydrophobic payloads can decrease the thermal stability of the antibody, especially in the CH2 domain. Performing the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration can help mitigate this issue.
-
3. Role of ADC Components
The intrinsic properties of the antibody, linker, and payload can significantly influence the propensity for aggregation.
-
Question: Is it possible that the PEG24 linker is not sufficient to prevent aggregation?
-
Answer: While PEG linkers, including PEG24, are designed to increase hydrophilicity and reduce aggregation, the overall hydrophobicity of the payload is a major contributing factor. For highly hydrophobic payloads, a PEG24 linker may not be sufficient to completely shield the hydrophobic regions and prevent aggregation. In such cases, exploring linkers with longer PEG chains or alternative hydrophilic moieties may be necessary. The configuration of the PEG linker (linear vs. pendant) can also impact ADC stability and pharmacokinetics.
-
-
Question: Does the Drug-to-Antibody Ratio (DAR) affect aggregation?
-
Answer: Yes, a higher DAR often leads to increased hydrophobicity and a greater propensity for aggregation. This is a critical parameter to control during ADC synthesis. If you are targeting a high DAR and observing aggregation, it may be necessary to accept a slightly lower DAR to maintain the stability of the conjugate.
-
4. Post-Conjugation & Formulation Strategies
Proper handling and formulation are essential for the long-term stability of the ADC.
-
Question: What can I do to prevent aggregation during purification and storage?
-
Answer: During purification, it is important to work quickly and maintain the ADC at a low temperature. For storage, consider using specialized stabilizing buffers that contain excipients such as sugars, amino acids (e.g., arginine, histidine), or surfactants (e.g., polysorbates). These excipients can help to prevent hydrophobic interactions and preserve the ADC in a soluble state. Lyophilization in the presence of appropriate stabilizers can also be a viable long-term storage strategy.
-
Frequently Asked Questions (FAQs)
Q1: Why does the conjugation of a hydrophobic payload to an antibody often lead to aggregation? A1: The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody. This can lead to the exposure of previously buried hydrophobic patches on the antibody surface, which can then interact with similar patches on other ADC molecules, initiating the aggregation process. These initial small aggregates can then serve as nuclei for the formation of larger aggregates and eventually, precipitation.
Q2: How do PEG linkers, specifically PEG24, help in preventing aggregation? A2: Polyethylene glycol (PEG) linkers are hydrophilic and flexible. When incorporated into an ADC, the PEG chain creates a "hydration shell" around the hydrophobic payload, effectively shielding it from the aqueous environment and from other ADC molecules. This steric hindrance and increased hydrophilicity reduce the intermolecular hydrophobic interactions that drive aggregation, thereby improving the solubility and stability of the ADC.
Q3: What is a "lock-release" or solid-phase conjugation approach, and how can it prevent aggregation? A3: This is a technique where the antibody is immobilized on a solid support, such as a resin, before the conjugation reaction. By physically separating the antibodies from each other during the conjugation process, it prevents them from aggregating, especially when unfavorable conditions like the presence of organic solvents are required. After the conjugation and washing steps are complete, the purified ADC is released from the solid support into a stabilizing buffer.
Q4: Can the choice of antibody itself influence the tendency for aggregation? A4: Yes, some antibodies are inherently more prone to aggregation than others. The stability of the antibody, particularly its variable domain, can play a role in the aggregation propensity of the final ADC. Therefore, the selection of a stable and well-behaved antibody is a critical first step in developing a successful ADC.
Q5: Are there any formulation strategies to rescue an ADC that has already started to aggregate? A5: While preventing aggregation is always the preferred approach, some strategies can be employed to manage existing aggregates. Aggregates can often be removed using chromatographic techniques like size exclusion chromatography. However, this can lead to a reduction in the overall yield of the ADC. For long-term stability, formulating the purified ADC in a buffer containing stabilizers like arginine, sucrose, or polysorbates can help to prevent further aggregation.
Data Summary Tables
Table 1: Influence of Physicochemical Parameters on ADC Aggregation
| Parameter | Impact on Aggregation | Recommended Action |
| pH | High risk of aggregation near the antibody's isoelectric point (pI). | Screen a range of pH values (typically 6.0-8.0) to find the optimal stability point. |
| Salt Concentration | Both too low and too high concentrations can promote aggregation. | Optimize the ionic strength of the buffer. |
| ADC Concentration | Higher concentrations increase the probability of intermolecular interactions. | Perform conjugation at a lower ADC concentration if aggregation is observed. |
| Temperature | Elevated temperatures can decrease thermal stability and induce aggregation. | Conduct conjugation at a lower temperature (e.g., 4°C) for a longer duration. |
| Drug-to-Antibody Ratio (DAR) | Higher DARs increase hydrophobicity and aggregation risk. | Target a moderate DAR or optimize the linker to accommodate a higher DAR. |
Table 2: Comparison of Analytical Techniques for Aggregation Analysis
| Technique | Principle | Information Provided | Throughput |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Quantification of monomers, dimers, and higher-order aggregates. | Medium |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light due to Brownian motion. | Average particle size, size distribution, and polydispersity index (PDI). | High |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Information on the hydrophobicity profile, which can correlate with aggregation propensity. | Medium |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC coupled with light scattering detection. | Absolute molar mass determination of separated species, confirming aggregate identity. | Low |
Experimental Protocols
Protocol 1: Characterization of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate a suitable SEC column (e.g., Agilent AdvanceBio SEC) with the mobile phase at a constant flow rate. The mobile phase should be optimized for the specific ADC but a common starting point is 150 mM sodium phosphate, pH 6.8-7.4.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Centrifuge the sample to remove any large particulates.
-
Injection and Analysis: Inject a defined volume of the prepared sample onto the column. Monitor the elution profile using a UV detector at 280 nm.
-
Data Interpretation: The monomeric ADC will elute as the main peak. Any peaks eluting earlier correspond to higher molecular weight species (aggregates). Integrate the peak areas to quantify the percentage of monomer and aggregates.
Protocol 2: Rapid Assessment of Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Filter or centrifuge the ADC sample to remove dust and large precipitates. Dilute the sample in a suitable buffer to a concentration typically between 0.2 and 1.0 mg/mL.
-
Instrument Setup: Set the instrument parameters, including temperature and measurement angle.
-
Measurement: Place the sample in the instrument and initiate the measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.
-
Data Analysis: The software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh or a high PDI value (typically >0.2) is indicative of aggregation.
Protocol 3: Evaluation of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
-
System and Buffer Preparation: Use a HIC column (e.g., one with a butyl or polyamide stationary phase). Prepare two mobile phases: Buffer A (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0) and Buffer B (e.g., 50 mM sodium phosphate, pH 7.0).
-
Sample Preparation: Dilute the ADC sample in Buffer A to a concentration of approximately 1 mg/mL.
-
Gradient Elution: Equilibrate the column with a high percentage of Buffer A. Inject the sample and elute with a decreasing gradient of Buffer A (i.e., an increasing percentage of Buffer B). This decreases the salt concentration and elutes molecules based on their hydrophobicity.
-
Data Analysis: Monitor the elution profile at 280 nm. A shift to longer retention times compared to the unconjugated antibody indicates an increase in hydrophobicity. The peak profile can also provide information on the distribution of different drug-loaded species.
Visualizations
Caption: Key factors contributing to ADC aggregation.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: HPLC Purification of N-Boc-PEG24-alcohol Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purification of N-Boc-PEG24-alcohol and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for purifying this compound conjugates?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying this compound conjugates. Separation is based on the hydrophobicity of the molecules. A C18 or C8 column is a good starting point for these separations.[1]
Q2: Which mobile phases are typically used for the purification of PEGylated compounds?
A2: A common mobile phase system consists of a gradient of acetonitrile (ACN) in water, with both solvents containing 0.1% trifluoroacetic acid (TFA).[2] The gradient is typically run from a lower to a higher concentration of acetonitrile to elute compounds of increasing hydrophobicity.
Q3: My this compound conjugate has poor UV absorbance. What detection method should I use?
A3: Polyethylene glycol (PEG) itself does not have a strong UV chromophore.[1] For universal detection of your conjugate, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID) is highly recommended.[1] If available, Mass Spectrometry (MS) can provide both detection and mass confirmation.[1]
Q4: Is the N-Boc protecting group stable during HPLC purification with TFA in the mobile phase?
A4: The N-Boc group is sensitive to acidic conditions and can be partially or fully cleaved by the TFA in the mobile phase. While 0.1% TFA is widely used, care must be taken. To minimize deprotection, it is recommended to neutralize the collected fractions immediately, keep them at low temperatures (e.g., on ice or frozen), and use lyophilization for solvent removal instead of rotary evaporation, which can concentrate the acid.
Q5: Can I use a different acid in the mobile phase to avoid N-Boc deprotection?
A5: Yes, you can use less acidic modifiers like formic acid or acetic acid. However, this may result in broader peaks and lower resolution compared to TFA.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Secondary Interactions: The PEG chain can have secondary interactions with the stationary phase. - Slow On-Column Kinetics: The large, flexible nature of the PEG chain can lead to slow mass transfer. - Column Overload: Injecting too much sample can lead to peak broadening. | - Increase Column Temperature: Try running the separation at a higher temperature (e.g., 40-60 °C) to improve peak shape. - Optimize Gradient: A shallower gradient can sometimes improve resolution. - Reduce Sample Load: Decrease the amount of sample injected onto the column. |
| Poor Resolution/Peak Tailing | - Inappropriate Stationary Phase: The chosen column may not be optimal for the separation. - Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the conjugate and its interaction with the stationary phase. - Contaminated Column: Buildup of contaminants on the column can lead to poor peak shape. | - Try a Different Column: Consider a column with a different stationary phase (e.g., C8 or C4 instead of C18) or a different particle size. For PEGylated proteins, C4 columns have shown good results. - Adjust Mobile Phase Additive: Experiment with different acidic modifiers (e.g., formic acid). - Clean the Column: Follow the manufacturer's instructions for column washing and regeneration. |
| Loss of N-Boc Group (Deprotection) | - Acidic Mobile Phase: TFA in the mobile phase is cleaving the Boc group. - Prolonged Exposure to Acid: Leaving collected fractions at room temperature for extended periods can lead to deprotection. - High TFA Concentration During Evaporation: Rotary evaporation concentrates the TFA, accelerating deprotection. | - Neutralize Fractions: Add a small amount of a weak base (e.g., ammonium bicarbonate) to the collected fractions immediately after elution. - Keep Fractions Cold: Collect fractions in tubes placed in an ice bath and freeze them as soon as possible. - Use Lyophilization: Freeze-dry the collected fractions to remove the solvent and TFA. - Use a Milder Acid: Substitute TFA with formic acid or acetic acid, but be aware of potential impacts on resolution. |
| Ghost Peaks | - Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks. | - Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. - Flush the System: Thoroughly flush the HPLC system and column between runs. |
Experimental Protocols
General RP-HPLC Purification Protocol for this compound Conjugates
This protocol provides a starting point for method development. Optimization will likely be required for your specific conjugate.
-
Sample Preparation:
-
Dissolve the crude this compound conjugate in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Column:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a suitable detector (UV, ELSD, CAD, or MS).
-
Column: A reversed-phase C18 column is a good starting point.
-
Column Temperature: 30-40 °C (can be increased to improve peak shape).
-
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution Program:
-
Flow Rate: Dependent on the column dimensions (e.g., 1-5 mL/min for a semi-preparative column).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 95% B
-
35-40 min: Hold at 95% B
-
40-45 min: Return to 5% B
-
45-50 min: Re-equilibrate at 5% B
-
-
-
Fraction Collection and Processing:
-
Collect fractions based on the detector signal.
-
Immediately neutralize the collected fractions containing the product with a small amount of a dilute base (e.g., ammonium bicarbonate in water) if Boc group stability is a concern.
-
Freeze the collected fractions promptly.
-
Lyophilize the frozen fractions to obtain the purified product.
-
Data Presentation
| Parameter | Typical Value/Condition | Notes |
| HPLC Column | C18, C8, or C4 reversed-phase | C18 is a common starting point. C4 may be better for more hydrophobic or larger conjugates. |
| Particle Size | 3-10 µm | Smaller particles provide higher resolution but generate higher backpressure. |
| Mobile Phase A | Water + 0.1% TFA | TFA can be substituted with 0.1% formic acid to minimize Boc deprotection. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | |
| Gradient | 5% to 95% Acetonitrile over 30 min | This is a starting point and should be optimized for the specific conjugate. |
| Flow Rate | 1-20 mL/min | Dependent on column diameter. |
| Column Temperature | 30-60 °C | Higher temperatures can improve peak shape for PEGylated compounds. |
| Detection | ELSD, CAD, RI, or MS | Required for compounds with poor UV absorbance. |
Visualizations
Caption: Experimental workflow for HPLC purification of this compound conjugates.
References
How to monitor the progress of N-Boc-PEG24-alcohol reactions
Welcome to the technical support center for N-Boc-PEG24-alcohol reactions. This guide is designed for researchers, scientists, and drug development professionals to help monitor reaction progress and troubleshoot common issues.
Frequently Asked Questions (FAQs)
General Monitoring
Q1: What are the most common methods to monitor the progress of a reaction involving this compound?
The most common and effective methods for monitoring reactions with this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (¹H NMR) Spectroscopy. Mass Spectrometry (MS) is typically used to confirm the final product's identity and mass.
Thin-Layer Chromatography (TLC)
Q2: How can I use TLC to monitor my reaction?
TLC is a quick and effective way to qualitatively assess a reaction's progress. By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visualize the consumption of the starting material and the formation of a new product spot. An ideal reaction shows the starting material spot diminishing over time while a new product spot appears and intensifies.
Q3: What is a good starting mobile phase (eluent) for TLC analysis?
This compound is a polar molecule. A good starting point for a mobile phase is a mixture of a polar and a less polar solvent. Common systems include:
-
5-10% Methanol in Dichloromethane (DCM)
-
50-70% Ethyl Acetate in Hexanes
You can adjust the ratio to achieve a starting material retention factor (Rf) of approximately 0.2-0.3, which allows for clear separation from a less polar product (higher Rf) or a more polar product (lower Rf).
Q4: My TLC spots are streaking. What can I do to fix this?
Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The spotted sample is too concentrated. Try diluting your sample before spotting it on the plate.
-
Inappropriate Solvent System: The solvent may be too polar, or the compound may have acidic/basic properties. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can often lead to sharper spots.
-
Insolubility: The compound may not be fully dissolved in the spotting solvent. Ensure your sample is completely dissolved before spotting.
High-Performance Liquid Chromatography (HPLC)
Q5: What type of HPLC method is suitable for analyzing this compound and its products?
Reversed-Phase HPLC (RP-HPLC) is the most common and effective method for analyzing PEGylated compounds.[1][2] This technique separates molecules based on their hydrophobicity. Since PEGs do not have a strong UV chromophore, a detector other than UV-Vis, such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS), is often required for accurate detection and quantification.[]
Q6: I don't have access to ELSD or CAD. Can I still use HPLC with a UV detector?
If your product has a UV-active group that the this compound starting material lacks (e.g., you've attached an aromatic molecule), you can monitor the reaction by observing the appearance of the product peak at a suitable wavelength (e.g., 254 nm). However, you will not be able to see the non-UV-active starting material, so you cannot directly compare peak areas to determine conversion.
Q7: My HPLC peaks for the PEGylated product are very broad. Is this normal?
Yes, broad peaks are common when analyzing PEGylated molecules.[4] This is due to the inherent polydispersity (heterogeneity in the length) of the PEG chain itself, which leads to a distribution of closely related molecules rather than a single species.[4] The goal is to achieve a consistent and reproducible peak shape for your starting material and product.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Q8: How can I use ¹H NMR to confirm my reaction has proceeded?
¹H NMR is a powerful tool for structural confirmation. To monitor a reaction involving the hydroxyl group of this compound, you would look for two key changes:
-
Disappearance of the alcohol proton signal: The starting material has a characteristic signal for the -CH₂-OH proton. This signal will disappear upon successful reaction.
-
Appearance of new signals: The product will show new, characteristic signals. For example, in an esterification reaction, you would expect to see new signals corresponding to the attached ester moiety. The protons on the carbon adjacent to the oxygen (-CH₂-O-) will also shift downfield (to a higher ppm value).
Q9: The alcohol (-OH) proton peak is broad and its chemical shift varies. Why?
The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature. These protons are also acidic and can exchange with trace amounts of water or deuterated solvent (like D₂O), which can cause the peak to broaden or even disappear. While its disappearance is a good indicator, the key confirmation is the shift of the adjacent methylene (-CH₂) protons.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a developing chamber with your chosen mobile phase (e.g., 10% MeOH in DCM). Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Spotting: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Spot a small amount of your starting material (SM), the reaction mixture (RM), and a co-spot (C) containing both SM and RM.
-
Development: Place the TLC plate in the saturated chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or iodine).
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A successful reaction will show the SM spot in the RM lane diminishing and a new product spot appearing.
Protocol 2: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18, 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD, CAD, or MS.
-
-
Analysis: Inject the starting material to determine its retention time. Then, inject the reaction mixture sample. Monitor the decrease in the starting material peak area and the increase in the product peak area over time to determine the reaction progress.
Data Presentation Tables
Table 1: Example TLC Data for an Esterification Reaction
| Compound | Mobile Phase | Rf Value | Visualization |
| This compound | 10% MeOH / 90% DCM | 0.35 | KMnO₄ Stain |
| Carboxylic Acid | 10% MeOH / 90% DCM | 0.20 | KMnO₄ Stain / UV |
| Product Ester | 10% MeOH / 90% DCM | 0.60 | KMnO₄ Stain / UV |
Table 2: Example HPLC Data for Reaction Monitoring
| Time Point | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 hr | 1,250,000 | 0 | 0% |
| 2 hr | 630,000 | 615,000 | ~50% |
| 6 hr | 120,000 | 1,140,000 | ~90% |
| 24 hr | < 10,000 | 1,235,000 | >99% |
Table 3: Key ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton Assignment | This compound (Starting Material) | Hypothetical Product (Ester) |
| -C(CH₃ )₃ (Boc group) | ~1.44 ppm (singlet, 9H) | ~1.44 ppm (singlet, 9H) |
| -CH₂ -NH-Boc | ~3.30 ppm (quartet, 2H) | ~3.30 ppm (quartet, 2H) |
| -O-CH₂ -CH₂ -O- (PEG Backbone) | ~3.65 ppm (multiplet) | ~3.65 ppm (multiplet) |
| -CH₂ -OH | ~3.72 ppm (triplet, 2H) | ~4.25 ppm (triplet, 2H) |
| -CH₂-OH | ~2.50 ppm (broad singlet, 1H) | Signal disappears |
Visual Diagrams
Caption: General workflow for monitoring a chemical reaction.
Caption: Troubleshooting guide for an incomplete reaction identified by TLC.
References
- 1. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
Technical Support Center: Reactions Involving N-Boc-PEG24-alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when scaling up reactions involving N-Boc-PEG24-alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
When scaling up reactions involving this compound, researchers often face challenges related to its long polyethylene glycol (PEG) chain. The main difficulties include ensuring complete reaction, managing purification of the final product, and avoiding side reactions. The hydrophilic and flexible nature of the PEG chain can influence reaction kinetics and lead to purification issues such as streaking on silica gel chromatography.[1] Furthermore, the presence of two functional groups—a primary alcohol and a Boc-protected amine—requires careful control of reaction conditions to achieve selective transformations.
Q2: Why is the purification of products derived from this compound challenging?
The purification of PEGylated compounds is notoriously difficult due to their unique physical properties.[1][2][3] The long, flexible PEG chain imparts high polarity and water solubility, which can lead to poor interactions with standard silica gel chromatography stationary phases.[1] This often results in broad, streaking peaks and poor separation from starting materials and byproducts. As the PEG chain length increases, the molecular weight differences between the desired product and impurities become relatively small, making separation by size-exclusion chromatography less effective as well.
Q3: What are the optimal storage and handling conditions for this compound?
To ensure the stability and reactivity of this compound, it should be stored in a cool, dry place, typically at -20°C, and protected from moisture and light. Before use, the reagent should be allowed to warm to room temperature under an inert atmosphere (e.g., argon or nitrogen) to prevent condensation of moisture, which could hydrolyze the Boc group or interfere with reactions involving the alcohol.
Q4: Can the Boc group be removed unintentionally during a reaction involving the alcohol functionality?
The tert-butyloxycarbonyl (Boc) protecting group is generally stable to many reaction conditions. However, it is sensitive to strong acids. If a reaction involving the alcohol group requires acidic conditions, there is a risk of premature deprotection of the Boc group. It is crucial to select reaction conditions that are compatible with the Boc group's stability. The Boc group can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).
Troubleshooting Guide
Problem 1: Incomplete reaction or low yield when modifying the alcohol group.
Possible Causes:
-
Steric Hindrance: The long PEG chain can sterically hinder the approach of reagents to the terminal hydroxyl group.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst may not be optimal for driving the reaction to completion on a larger scale.
-
Moisture: The presence of water can quench reagents and lead to unwanted side products.
-
Impure Starting Material: The presence of impurities in the this compound or other reagents can inhibit the reaction.
Solutions:
-
Increase Reagent Stoichiometry: Use a larger excess of the coupling partner and any activating agents to drive the reaction to completion.
-
Optimize Solvent and Temperature: Screen different solvents to improve the solubility of all reactants and facilitate the reaction. In some cases, a moderate increase in temperature may be necessary, but this should be done cautiously to avoid side reactions.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (argon or nitrogen).
-
Verify Starting Material Purity: Confirm the purity of this compound and other reactants by techniques such as NMR or LC-MS before starting the reaction.
Problem 2: Difficulty with Boc deprotection at a larger scale.
Possible Causes:
-
Incomplete Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the Boc group.
-
Side Reactions: High temperatures or prolonged exposure to strong acids can potentially lead to degradation of the PEG chain. While thermal deprotection of Boc groups is possible, it often requires very high temperatures (e.g., 225-250°C) which may not be suitable for the PEG backbone.
-
Work-up Issues: Neutralizing the acidic reaction mixture can sometimes be challenging on a large scale and may lead to product loss.
Solutions:
-
Use Standard Acidic Conditions: For reliable and clean deprotection, use a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v) at room temperature.
-
Monitor the Reaction: Track the progress of the deprotection by TLC or LC-MS to ensure it goes to completion.
-
Careful Work-up: After completion, the excess acid and solvent can be removed under reduced pressure. If necessary, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
Problem 3: Challenges in the purification of the final PEGylated product.
Possible Causes:
-
Co-elution of Impurities: The product may have a similar polarity to the starting material or byproducts, leading to co-elution during chromatography.
-
Streaking on Silica Gel: The polar nature of the PEG chain can cause significant streaking on silica gel columns, resulting in poor separation and low recovery.
-
Product Insolubility: The final product may not be soluble in the chosen solvent system for purification.
Solutions:
-
Alternative Chromatography Techniques:
-
Reverse-Phase Chromatography (C18): This can be an effective alternative to normal-phase silica gel chromatography for polar molecules.
-
Size-Exclusion Chromatography (SEC): If there is a significant difference in molecular weight between the product and impurities, SEC can be a viable option.
-
-
Modified Eluent Systems for Silica Gel Chromatography:
-
Use more polar solvent systems, such as dichloromethane/methanol or chloroform/methanol.
-
Adding a small amount of a modifier like triethylamine (for basic compounds) or formic acid (for acidic compounds) can improve peak shape.
-
-
Precipitation/Crystallization: If the product is a solid, it may be possible to purify it by precipitation or recrystallization from an appropriate solvent system. This is often a highly effective method for purifying PEGylated compounds.
| Purification Method | Advantages | Disadvantages | Recommended For |
| Normal-Phase Silica Gel Chromatography | Inexpensive, widely available. | Can lead to streaking and poor separation for highly polar PEG compounds. | Less polar PEG derivatives or when other methods are not available. |
| Reverse-Phase HPLC (C18) | Good resolution for polar compounds. | More expensive, requires specialized equipment. | High-purity applications, separation of closely related species. |
| Size-Exclusion Chromatography (SEC) | Separates based on size, useful for removing small molecule impurities. | Low resolution for molecules of similar size. | Removing unreacted small molecules from a larger PEGylated product. |
| Precipitation/Crystallization | Can be highly effective for achieving high purity, scalable. | Dependent on the product being a solid and finding a suitable solvent system. | Final purification step for solid products. |
Problem 4: The final product appears to be a mixture of different PEG lengths.
Possible Causes:
-
Polydisperse Starting Material: The initial this compound may not have been monodisperse. While this compound is expected to be a single molecular weight compound, contamination with other PEG lengths is possible.
-
PEG Depolymerization: Certain harsh reaction conditions, particularly high temperatures in the presence of strong bases, can cause depolymerization of the PEG chain.
Solutions:
-
Source High-Purity Monodisperse Reagents: Ensure that the starting this compound is of high purity and monodisperse.
-
Use Mild Reaction Conditions: Avoid excessively high temperatures and strongly basic conditions whenever possible to maintain the integrity of the PEG backbone.
-
Characterize the Product Thoroughly: Use techniques like Mass Spectrometry (MALDI-TOF or ESI-MS) and NMR to confirm the molecular weight and purity of the final product.
Experimental Protocols
Protocol 1: General Procedure for Activation of the Terminal Alcohol (Tosylation)
This protocol describes the conversion of the terminal alcohol of this compound to a tosylate, making it a good leaving group for subsequent nucleophilic substitution reactions.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add triethylamine (1.5 equivalents) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.
| Reagent | Molar Equivalent | Purpose |
| This compound | 1 | Starting material |
| p-Toluenesulfonyl chloride | 1.2 | Tosylating agent |
| Triethylamine | 1.5 | Base to neutralize HCl byproduct |
| Anhydrous Dichloromethane | - | Solvent |
Protocol 2: General Procedure for N-Boc Deprotection
This protocol outlines the removal of the Boc protecting group to yield the free amine.
-
Preparation: Dissolve the N-Boc protected PEG compound (1 equivalent) in dichloromethane (DCM).
-
Addition of Acid: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene several times to ensure complete removal of residual TFA. The resulting amine can often be used without further purification or can be purified by precipitation from diethyl ether.
Visualizations
Caption: A typical two-step reaction workflow for this compound.
Caption: Decision tree for troubleshooting purification challenges.
References
Validation & Comparative
A Head-to-Head Comparison of N-Boc-PEG24-alcohol and N-Boc-PEG12-alcohol in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision in the design of bioconjugates, profoundly influencing the therapeutic's pharmacokinetic profile, stability, and efficacy. This guide provides a comprehensive comparison of two commonly utilized discrete PEG linkers, N-Boc-PEG24-alcohol and N-Boc-PEG12-alcohol, supported by experimental data to inform rational drug design.
The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs).[1] The length of the PEG chain is a key determinant of the physicochemical and biological characteristics of the resulting bioconjugate.[2] Longer PEG chains generally lead to a greater increase in the hydrodynamic size of the molecule, which can prolong its circulation half-life and reduce immunogenicity.[2][3] Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous in scenarios where minimizing steric hindrance is crucial.[1]
This guide focuses on the discrete, monodisperse N-Boc-PEG-alcohol linkers, which offer precise control over the linker length and composition, leading to more homogeneous bioconjugates with improved batch-to-batch reproducibility.
Impact on Pharmacokinetics: A Quantitative Comparison
The length of the PEG linker significantly influences the clearance rate of bioconjugates from circulation. Generally, increasing the PEG length leads to a decrease in systemic clearance and an increase in exposure. This is attributed to the formation of a hydration shell around the bioconjugate, which reduces non-specific clearance mechanisms.
A systematic evaluation of the effect of PEG size on the pharmacokinetics of ADCs with a drug-to-antibody ratio (DAR) of 8 demonstrated a clear relationship between PEG length and conjugate pharmacology. Longer PEG chains resulted in slower clearance, with a threshold length of PEG8 beyond which the impact on clearance was less pronounced.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.
While both PEG12 and PEG24 linkers significantly reduce the clearance rate compared to non-PEGylated conjugates, the data suggests that beyond a certain length (in this case, PEG8), further increases in linear PEG chain length may have a minimal additional impact on clearance.
However, the architecture of the PEG linker also plays a crucial role. A study comparing a linear 24-unit PEG (L-PEG24) linker to a branched linker with two 12-unit PEG chains (P-(PEG12)2) on a trastuzumab-DM1 conjugate revealed significant differences, particularly at a high DAR of 8. The ADC with the branched P-(PEG12)2 linker exhibited a significantly slower clearance rate and a nearly 3-fold higher area under the curve (AUC) compared to the ADC with the linear L-PEG24 linker. This suggests that a branched configuration of PEG12 may offer superior pharmacokinetic benefits over a linear PEG24, especially for highly hydrophobic payloads.
Physicochemical Properties and Bioconjugation Strategy
Both this compound and N-Boc-PEG12-alcohol are hydrophilic linkers that increase the solubility of the resulting bioconjugate in aqueous media. The Boc (tert-butoxycarbonyl) protecting group on the amine allows for a controlled, stepwise conjugation process. The terminal hydroxyl group can be activated for conjugation to various functional groups on a biomolecule.
Experimental Protocols
Activation of N-Boc-PEGn-alcohol
Objective: To activate the terminal hydroxyl group of N-Boc-PEGn-alcohol for subsequent reaction with a primary amine on a biomolecule. This protocol describes the formation of an N-hydroxysuccinimidyl (NHS) carbonate.
Materials:
-
N-Boc-PEG12-alcohol or this compound
-
Disuccinimidyl carbonate (DSC)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-PEGn-alcohol in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Add 1.5 equivalents of DSC and 2.0 equivalents of TEA to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 0.1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting N-Boc-PEGn-O-NHS carbonate by silica gel column chromatography.
Protein Conjugation with Activated N-Boc-PEGn-O-NHS Carbonate
Objective: To conjugate the activated N-Boc-PEGn-O-NHS carbonate to a protein via reaction with primary amines (e.g., lysine residues or the N-terminus).
Materials:
-
Protein to be conjugated in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Activated N-Boc-PEGn-O-NHS carbonate
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a stock solution of the activated N-Boc-PEGn-O-NHS carbonate in anhydrous DMF or DMSO.
-
To the protein solution, add the desired molar excess of the activated PEG linker solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the resulting Boc-protected PEG-protein conjugate using a size-exclusion chromatography (SEC) column to remove unreacted PEG linker and other small molecules.
Boc Deprotection
Objective: To remove the Boc protecting group to yield the final amine-terminated PEG-protein conjugate.
Materials:
-
Boc-protected PEG-protein conjugate
-
Trifluoroacetic acid (TFA)
-
Dialysis or desalting column
Procedure:
-
Treat the purified Boc-protected PEG-protein conjugate with a solution of TFA (e.g., 50-95% TFA in water or an appropriate solvent) for 30-60 minutes at room temperature.
-
Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.
-
Immediately purify the deprotected protein conjugate by dialysis or using a desalting column to remove residual TFA and salts.
Conclusion
The choice between this compound and N-Boc-PEG12-alcohol in bioconjugation is a nuanced decision that depends on the specific goals of the research or drug development program. For applications where maximizing the in vivo half-life of a bioconjugate is paramount, particularly for those with hydrophobic payloads, a longer PEG chain like PEG24 may be advantageous. However, experimental data suggests that the pharmacokinetic benefits may plateau beyond a certain PEG length, and a PEG12 linker can provide a significant improvement in circulation time while potentially offering advantages in terms of reduced steric hindrance. Furthermore, for high-DAR ADCs, a branched configuration of two PEG12 linkers has been shown to be more effective at improving pharmacokinetics than a linear PEG24 linker. Ultimately, the optimal linker choice should be determined empirically for each specific bioconjugate to achieve the desired balance of pharmacokinetics, stability, and biological activity.
References
The Impact of PEG Linker Length on PROTAC Stability and Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target-binding ligand to the E3 ligase recruiter. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1] This guide provides a comparative analysis of how different PEG linker lengths influence PROTAC stability and efficacy, supported by experimental data and detailed methodologies.
The Pivotal Role of the PEG Linker
The linker in a PROTAC is not merely a spacer; its length, flexibility, and chemical composition profoundly impact the molecule's overall performance.[2] An optimally designed PEG linker facilitates the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[3] This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.
A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may increase the entropic penalty upon binding, reducing efficacy.[4] Therefore, the length of the PEG linker must be meticulously optimized for each specific target protein and E3 ligase pair.
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily evaluated by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different PEG linker lengths against several key protein targets.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |
| ERα | VHL | 12 | Less Potent | - | |
| VHL | 16 | More Potent | - | ||
| TBK1 | VHL | < 12 | Inactive | - | |
| VHL | 21 | 3 | 96 | ||
| VHL | 29 | 292 | 76 | ||
| BRD4 | CRBN | 2 PEG units | > 5000 | - | |
| CRBN | 4 PEG units | < 500 | - | ||
| CRBN | 5 PEG units | < 500 | - | ||
| BTK | CRBN | < 4 PEG units | Impaired Potency | - | |
| CRBN | ≥ 4 PEG units | Potent | - |
Note: "Less Potent" and "More Potent" are qualitative descriptors from the cited source where specific DC50 values were not provided.
Experimental Protocols
This section provides detailed methodologies for key experiments essential for evaluating the stability and efficacy of PROTACs with varying PEG linker lengths.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to determine the degradation of a target protein in cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
- Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
- After the treatment period, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
- Incubate on ice for 30 minutes with occasional vortexing.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration of all samples with lysis buffer.
- Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
5. Protein Transfer and Immunoblotting:
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 5-10 minutes each.
- To ensure equal protein loading, probe the membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin).
6. Detection and Data Analysis:
- Apply a chemiluminescent substrate (ECL) and capture the signal using an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay (MTS Assay)
This assay is used to assess the cytotoxic effects of PROTACs on cells.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during treatment.
- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
2. PROTAC Treatment:
- Prepare serial dilutions of the PROTAC in complete growth medium.
- Treat the cells with the desired concentrations for a specified period (e.g., 72 hours).
3. MTS Reagent Addition:
- After the incubation period, add 20 µL of MTS solution (containing PES) to each well.
- Incubate the plate for 1 to 4 hours at 37°C.
4. Absorbance Measurement:
- Record the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance (from wells with medium only) from all readings.
- Plot the absorbance values against the PROTAC concentration to determine the IC50 value.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein.
1. Reaction Setup:
- In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, 5 mM MgCl2, pH 7.5):
- E1 ubiquitin-activating enzyme (e.g., 150 nM)
- E2 ubiquitin-conjugating enzyme (e.g., 5 µM UBE2D2)
- Purified target protein (e.g., 5 µM)
- E3 ligase complex (e.g., 150 nM)
- PROTAC of interest (e.g., 5 µM)
- Ubiquitin (e.g., 100 µM)
- Incubate the mixture at room temperature for 5 minutes.
2. Initiation of Ubiquitination:
- Initiate the reaction by adding ATP to a final concentration of 3 mM.
- Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
3. Reaction Termination and Analysis:
- Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
- Separate the reaction products by SDS-PAGE.
- Analyze the ubiquitination of the target protein by Western blotting using an antibody specific to the target protein or an anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated target protein is indicative of a successful reaction.
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, illustrating the PROTAC mechanism of action and a typical experimental workflow.
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated targeted protein degradation.
Caption: A flowchart outlining the key steps in the experimental evaluation of PROTAC efficacy.
Conclusion
The length of the PEG linker is a critical parameter in the design of potent and effective PROTACs. The experimental data clearly demonstrates that there is no universal optimal linker length; rather, it is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a range of PEG linker lengths is therefore essential for the successful development of novel protein degraders. By employing the rigorous experimental protocols detailed in this guide, researchers can effectively navigate the complexities of PROTAC design, leading to the identification of optimized molecules with the potential for significant therapeutic impact.
References
Confirming N-Boc-PEG24-alcohol Conjugation: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular conjugation is a cornerstone of successful research and development. The covalent attachment of functional linkers like N-Boc-PEG24-alcohol to small molecules, peptides, or proteins necessitates rigorous analytical validation. Mass spectrometry (MS) stands as the preeminent analytical technique for this purpose, offering direct and precise evidence of successful conjugation through accurate mass determination.
This guide presents an objective comparison of mass spectrometry techniques for the analysis and confirmation of this compound conjugation. It provides supporting data, detailed experimental protocols, and a comparative overview of alternative analytical methods to assist researchers in selecting the most appropriate validation strategy.
The Gold Standard: Mass Spectrometry for Conjugation Confirmation
Mass spectrometry provides definitive evidence of conjugation by measuring the molecular weight of the starting materials and the final product with high accuracy. The covalent linkage of this compound to a target molecule results in a predictable mass increase, which is readily detected. The two primary mass spectrometry techniques employed for this analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Electrospray Ionization (ESI): A soft ionization technique that is highly compatible with liquid chromatography (LC). LC-MS allows for the separation of reaction components prior to their introduction into the mass spectrometer, providing clean spectra and enabling the analysis of complex mixtures. ESI is versatile and can be used for a wide range of molecules, often producing multiply charged ions, which facilitates the analysis of high molecular weight compounds.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, particularly well-suited for larger molecules such as proteins and polymers. MALDI-TOF (Time-of-Flight) mass spectrometry typically generates singly charged ions, resulting in simpler spectra that are often easier to interpret.
Quantitative Data for Confirmation
The primary evidence for successful conjugation is the appearance of a new molecular ion peak in the mass spectrum that corresponds to the theoretical mass of the conjugate. This guide uses the esterification of this compound with butyric acid as a model conjugation reaction.
Table 1: Theoretical and Expected Mass Spectrometry Data for this compound and its Butyrate Conjugate
| Analyte | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+Na]⁺ Adduct (m/z) | Key Predicted Fragment Ions (m/z) |
| This compound | C₅₃H₁₀₇NO₂₆ | 1173.70 | 1196.69 | 1117.64 ([M-C₄H₈]⁺), 1073.69 ([M-Boc]⁺), and a series of ions separated by 44.03 Da (loss of C₂H₄O units) |
| N-Boc-PEG24-butyrate | C₅₇H₁₁₃NO₂₇ | 1243.74 | 1266.73 | 1187.68 ([M-C₄H₈]⁺), 1143.73 ([M-Boc]⁺), 1173.70 ([M-Butyryl]⁺), and a series of ions separated by 44.03 Da (loss of C₂H₄O units) |
| Note: Polyethylene glycol (PEG) compounds readily form sodium adducts ([M+Na]⁺) in mass spectrometry. |
Detailed Experimental Protocols
Conjugation Protocol: Fischer Esterification of this compound
This protocol provides a general method for the conjugation of this compound to a carboxylic acid.
Materials:
-
This compound
-
Butyric acid
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and butyric acid (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction's progress using thin-layer chromatography or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product using silica gel column chromatography.
Mass Spectrometry Analysis Protocol (LC-MS/MS)
This protocol details a general procedure for the analysis of the conjugation product.
Sample Preparation:
-
Prepare stock solutions of the purified conjugate and the this compound starting material in a 50:50 acetonitrile:water solution containing 0.1% formic acid to a final concentration of 1 mg/mL.
-
Dilute the stock solutions to a working concentration of 5-10 µg/mL for analysis.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 8 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters (ESI-QTOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.8 kV
-
Source Temperature: 125 °C
-
Desolvation Temperature: 400 °C
-
Mass Range (MS1 Scan): m/z 150 - 2500
-
Collision Energy (for MS/MS): A collision energy ramp (e.g., 15-50 eV) can be used for the fragmentation of selected precursor ions.
Alternative and Complementary Analytical Techniques
While mass spectrometry is the definitive method for confirming conjugation, other techniques can provide valuable, albeit less direct, evidence.
Table 2: Comparison of Analytical Techniques for Conjugation Analysis
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Precise molecular weight of all components and fragmentation patterns for structural verification. | Unsurpassed accuracy and sensitivity; provides direct proof of conjugation. | Can be a destructive technique; spectra can be complex for heterogeneous samples. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the specific site of conjugation. | Non-destructive and provides unambiguous structural data. | Significantly lower sensitivity than MS; requires larger sample quantities and can be complex for large molecules. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of the conjugate from reactants and byproducts. | Highly quantitative and can be used for purification. | Provides indirect evidence of conjugation; requires reference standards for definitive identification. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Visual confirmation of a mass increase for protein conjugates. | Simple, inexpensive, and widely accessible. | Low resolution, not suitable for small molecule conjugates, and provides only an estimation of molecular weight. |
Visualizing the Workflow and Logic
Caption: Experimental workflow for this compound conjugation and MS analysis.
Caption: Logical diagram illustrating the confirmation of conjugation using MS data.
The Impact of Hydrophilic Linkers on Antibody-Drug Conjugate Performance: A Comparative Analysis
For researchers, scientists, and drug development professionals, the design of antibody-drug conjugates (ADCs) represents a complex optimization challenge. The linker, the chemical bridge between the antibody and the cytotoxic payload, is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile. This guide provides a comparative analysis of ADCs synthesized with different hydrophilic linkers, supported by experimental data, to illuminate the advantages of this approach in overcoming the challenges associated with hydrophobic payloads.
The conjugation of highly potent, hydrophobic cytotoxic drugs to monoclonal antibodies frequently leads to issues such as aggregation, reduced solubility, and rapid clearance from circulation.[1][2] These undesirable properties can diminish the therapeutic window and increase off-target toxicity.[3][] Hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG) chains, have emerged as a key strategy to mitigate these problems and enhance the overall performance of ADCs.[1]
Enhancing Physicochemical and Pharmacological Properties
Hydrophilic linkers improve the therapeutic index of ADCs by addressing several key challenges:
-
Increased Solubility and Reduced Aggregation: Hydrophobic payloads can induce ADC aggregation, which may compromise efficacy and trigger an immune response. Hydrophilic linkers, by creating a hydration shell, enhance the solubility of the ADC and prevent aggregation. The inclusion of PEG linkers, for instance, allows for a higher drug-to-antibody ratio (DAR) with significantly reduced aggregation compared to their hydrophobic counterparts.
-
Improved Pharmacokinetics: The hydrophilic nature of these linkers can shield the ADC from premature clearance by the reticuloendothelial system. This leads to a longer circulation half-life and increased accumulation in tumor tissues. Studies have consistently shown that ADCs with greater hydrophilicity exhibit slower plasma clearance and longer plasma exposure.
-
Enabling Higher Drug-to-Antibody Ratios (DAR): The use of hydrophilic linkers facilitates the creation of ADCs with high DARs, with some achieving up to eight drugs per antibody, while maintaining favorable pharmacokinetic profiles and efficacy. This is often challenging with hydrophobic linkers due to the increased propensity for aggregation at higher DARs.
Comparative Performance Data
The following tables summarize experimental data comparing the performance of ADCs synthesized with different linker technologies, highlighting the advantages of hydrophilic linkers.
Table 1: In Vitro Cytotoxicity
| ADC Construct | Linker Type | Payload | Target Cell Line | IC50 (pM) |
| ADC 1 | Hydrophilic (PEG-based) | MMAE | HER2+ | 61 - 111 |
| ADC 2 | Hydrophobic (Val-Cit) | MMAE | HER2+ | 92 |
| ADC 3 | Hydrophilic (PEG24) | MMAE | Trop-2 | Not specified, but showed max tumor suppression |
| ADC 4 | Hydrophobic (dipeptide) | MMAE | Trop-2 | Not specified |
| Adcetris® | Hydrophilic (Val-Cit-PABC) | MMAE | CD30+ | 16 |
| ADC with 3'-amino-α-cyclodextrin | Hydrophilic (Macrocycle) | MMAE | CD30+ | 16-34 |
MMAE: Monomethyl auristatin E
Table 2: In Vivo Efficacy
| ADC Construct | Linker Type | Tumor Model | Efficacy Outcome |
| CX-DM1 ADC | Hydrophilic | EGFR and EpCAM xenograft | More active at 3 mg/kg than SMCC-DM1 at 15 mg/kg |
| SMCC-DM1 ADC | Hydrophobic | EGFR and EpCAM xenograft | Less active than CX-DM1 ADC |
| RS7-DL11 | Hydrophilic (mPEG24) | Trop-2 positive xenograft | Demonstrated maximum tumor suppression |
| ADC with 3'-amino-α-cyclodextrin | Hydrophilic (Macrocycle) | CD30+ xenograft | Achieved complete tumor regression |
| Adcetris® | Hydrophilic (Val-Cit-PABC) | CD30+ xenograft | Less efficacious than macrocycle-containing ADC |
Table 3: Pharmacokinetic Parameters
| ADC Construct | Linker Type | Key Pharmacokinetic Finding |
| ADC with PEG linker | Hydrophilic | Longer circulation half-life and increased tumor accumulation |
| ADC with hydrophobic linker | Hydrophobic | Prone to accelerated plasma clearance |
| RS7-DL11 | Hydrophilic (mPEG24) | Prolonged half-life |
| brentuximab-8-PEG24 | Hydrophilic | Slow clearance, similar to total antibody of Adcetris® |
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for the comparative evaluation of ADCs.
Caption: Logical relationship of hydrophilic linkers to improved ADC properties.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs.
ADC Synthesis and Characterization
-
Antibody Modification: The monoclonal antibody is typically modified to introduce reactive handles for conjugation. This may involve the reduction of interchain disulfide bonds to generate free thiols.
-
Linker-Payload Conjugation: The hydrophilic linker-payload construct is then reacted with the modified antibody. The reaction conditions (e.g., pH, temperature, stoichiometry) are optimized to achieve the desired DAR.
-
Purification: The resulting ADC is purified to remove unconjugated antibody, linker-payload, and other impurities. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used techniques.
-
Characterization: The purified ADC is characterized to determine the DAR, level of aggregation (by SEC), and in vitro stability.
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cells expressing the antigen of interest are cultured under standard conditions.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC constructs for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Study
-
Animal Model: Immunocompromised mice are implanted with tumor cells to establish xenograft models.
-
ADC Administration: Once tumors reach a specified volume, mice are randomized into treatment groups and administered the ADCs (and control vehicles) via intravenous injection.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the ADC-treated groups to the control group.
Pharmacokinetic Analysis
-
Animal Model: Typically, rodents (mice or rats) are used for pharmacokinetic studies.
-
ADC Administration: A single dose of the ADC is administered intravenously.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
ADC Quantification: The concentration of the ADC in plasma or serum is quantified using methods such as ELISA.
-
Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, and half-life, are calculated using appropriate software.
Conclusion
The strategic incorporation of hydrophilic linkers represents a significant advancement in ADC technology. By improving the physicochemical properties and pharmacokinetic profiles of ADCs, these linkers contribute to enhanced efficacy and a wider therapeutic window. The experimental data consistently demonstrates the superiority of ADCs with hydrophilic linkers over their hydrophobic counterparts in terms of stability, in vivo performance, and reduced toxicity. The continued development and optimization of linker technologies will be crucial in realizing the full therapeutic potential of antibody-drug conjugates in oncology and beyond.
References
A Comparative Guide to the In Vivo and In Vitro Stability of N-Boc-PEG24-Alcohol Linkers
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's stability is a key determinant of the therapeutic's efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of the stability of N-Boc-PEG24-alcohol linkers and common alternatives, supported by experimental data.
While direct stability data for this compound linkers is not extensively published, data for structurally similar long-chain polyethylene glycol (PEG) linkers, such as methyl-PEG24 (mPEG24), provide valuable insights into their performance. This guide will utilize data from such analogous linkers to assess the stability of this compound.
Data Presentation
The stability of a linker is assessed both in vitro, typically in plasma to simulate bloodstream conditions, and in vivo in animal models to understand its pharmacokinetic behavior. The following tables summarize quantitative data on the stability of various linkers.
Table 1: In Vitro Plasma Stability of Different Linker Types
| Linker Type | Model System | Incubation Time (hours) | Remaining Intact Conjugate (%) | Reference |
| mPEG24-Val-Lys-PAB | Human Plasma | Not Specified | High Biophysical Stability | [1] |
| Val-Cit-PABC | Human Plasma | 28 days | No significant degradation | [2] |
| Val-Cit-PABC | Mouse Plasma | 14 days | <5% | [3] |
| Glutamic acid-Val-Cit (EVCit) | Mouse Plasma | 28 days | Almost no premature cleavage | [2] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | Mouse/Human Plasma | 7 days | Stable | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of ADCs with Different Linkers
| Linker Type | Animal Model | Half-life (t1/2) | Key Findings | Reference |
| mPEG24-Val-Lys-PAB | Not Specified | Prolonged half-life | Enhanced animal tolerability | |
| PEG4K | Not Specified | 2.5-fold increase | Improved therapeutic ability | |
| PEG10K | Not Specified | 11.2-fold increase | Most ideal therapeutic ability | |
| Val-Cit-PABC | Rat | Rapid payload loss | - | |
| Tandem-Cleavage (Glucuronide-Val-Cit) | Rat | Remained mostly intact (Day 12) | Improved in vivo stability |
Experimental Protocols
The assessment of linker stability is crucial for the development of safe and effective targeted therapies. Below are detailed methodologies for key experiments cited in the comparison.
1. In Vitro Plasma Stability Assay
-
Objective: To determine the stability of the linker-drug conjugate in plasma from different species and assess the rate of premature drug release.
-
Methodology:
-
The antibody-drug conjugate (ADC) is incubated at a defined concentration (e.g., 90 µg/mL) in plasma (e.g., human, mouse) at 37°C.
-
Aliquots are collected at various time points (e.g., 0, 1, 3, 5, and 7 days).
-
The reaction is quenched, and plasma proteins are precipitated using an organic solvent (e.g., acetonitrile).
-
Samples are centrifuged, and the supernatant containing the released drug and the pellet containing the intact ADC are separated.
-
The concentration of the intact ADC and the released payload are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
2. In Vivo Pharmacokinetic Study
-
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
-
Methodology:
-
A single intravenous dose of the ADC is administered to an appropriate animal model (e.g., mice or rats).
-
Blood samples are collected at predetermined time points post-administration.
-
Plasma is isolated from the blood samples.
-
The concentrations of the total antibody, intact ADC (conjugated payload), and free payload in the plasma are quantified using methods such as ELISA and LC-MS/MS.
-
Pharmacokinetic parameters, including half-life (t1/2) and clearance, are calculated from the concentration-time profiles.
-
3. In Vitro Cytotoxicity Assay
-
Objective: To assess the potency of the ADC and the impact of the linker on its ability to kill target cancer cells.
-
Methodology:
-
Cancer cells expressing the target antigen are seeded in 96-well plates.
-
The cells are treated with serial dilutions of the ADC for a specified period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.
-
Mandatory Visualization
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in assessing linker stability.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Branched vs. Linear PEG Linkers in Drug Development
An essential guide for researchers, scientists, and drug development professionals on selecting the optimal PEG linker architecture for therapeutic applications.
The conjugation of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development, employed to enhance the therapeutic profile of proteins, peptides, and small molecule drugs. By increasing hydrodynamic size, PEGylation can improve drug solubility, extend circulation half-life, and reduce immunogenicity. The architecture of the PEG linker—either linear or branched—plays a pivotal role in modulating these properties. This guide provides an objective comparison of branched and linear PEG linkers, supported by experimental data and detailed methodologies, to inform rational linker design in drug development.
At a Glance: Linear vs. Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Structure | A single, straight polymer chain. | Multiple PEG chains extending from a central core. |
| Hydrodynamic Volume | Generally smaller for a given molecular weight. | Larger for the same total molecular weight, providing a greater shielding effect. |
| Pharmacokinetics | Effective at extending half-life. | Superior in prolonging circulation time and reducing clearance.[1] |
| Immunogenicity | Can reduce immunogenicity. | Potentially more effective at masking epitopes and reducing immune recognition. |
| Drug Loading | Typically a 1:1 drug-to-PEG ratio. | Allows for higher drug-to-antibody ratios (DAR) in antibody-drug conjugates (ADCs).[2][3] |
| Synthesis & Cost | Simpler and more cost-effective synthesis. | More complex and expensive to produce. |
| Steric Hindrance | Minimal steric hindrance. | Increased steric hindrance may impact binding affinity. |
Quantitative Comparison of Physicochemical and Pharmacokinetic Properties
The choice between a linear and a branched PEG linker significantly impacts the physicochemical and pharmacokinetic properties of the resulting conjugate. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Hydrodynamic Radius (Rh) of PEGylated Proteins
| Protein | Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Reference |
| Human Serum Albumin (HSA) | Unmodified | - | 3.5 | [4] |
| Human Serum Albumin (HSA) | Linear | 5 | 4.2 | [4] |
| Human Serum Albumin (HSA) | Linear | 10 | 5.2 | |
| Human Serum Albumin (HSA) | Linear | 20 | 6.1 | |
| Human Serum Albumin (HSA) | Branched | 20 (2 x 10 kDa) | 6.4 | |
| α-lactalbumin | Linear | 20 | ~5.5 | |
| α-lactalbumin | Branched | 20 (2 x 10 kDa) | ~5.5 | |
| Bovine Serum Albumin | Linear | 40 | ~7.8 | |
| Bovine Serum Albumin | Branched | 40 (2 x 20 kDa) | ~7.8 |
Note: A study on TNF nanobodies indicated that for a given total molecular weight, branched PEGs exhibit a more compact conformation compared to their linear counterparts.
Table 2: Comparative Pharmacokinetics of PEGylated Biologics
| Biologic | Linker Architecture (Total MW) | Key Pharmacokinetic Finding | Reference |
| TNF Nanobody | Linear (40 kDa) | Lower in vivo exposure compared to branched conjugates. | |
| TNF Nanobody | Branched (2 x 20 kDa) | Superior pharmacokinetic profile. | |
| TNF Nanobody | Branched (4 x 10 kDa) | Extent of branching affects the pharmacokinetic profile. | |
| Trastuzumab-DM1 ADC (DAR 8) | Linear (L-PEG24) | High clearance rate. | |
| Trastuzumab-DM1 ADC (DAR 8) | Pendant (P-(PEG12)2) | Significantly slower clearance and nearly 3-fold higher AUC. |
Table 3: Impact of Linker Architecture on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Cell Line | Linker | IC50 (ng/mL) | Reference |
| Karpas-299 | No PEG | ~10 | |
| Karpas-299 | Linear PEG2 | ~10 | |
| Karpas-299 | Linear PEG4 | ~10 | |
| Karpas-299 | Linear PEG8 | ~10 | |
| Karpas-299 | Linear PEG12 | ~10 | |
| Karpas-299 | Linear PEG24 | ~10 |
Note: While in this specific study the PEG linker length did not significantly impact in vitro cytotoxicity, other studies have shown that longer PEG chains can sometimes lead to a reduction in cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and characterization of PEGylated molecules. Below are representative protocols for key experiments.
Determination of Hydrodynamic Radius by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This method allows for the accurate determination of the molar mass and hydrodynamic radius of PEGylated proteins, irrespective of their conformation.
Materials:
-
Purified PEGylated protein sample
-
Size-Exclusion Chromatography (SEC) system
-
SEC column appropriate for the molecular weight range of the conjugate (e.g., TSKgel UP-SW2000)
-
Multi-Angle Light Scattering (MALS) detector (e.g., Wyatt DAWN or miniDAWN)
-
UV detector
-
Differential Refractive Index (dRI) detector (e.g., Wyatt Optilab)
-
Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Data acquisition and analysis software (e.g., ASTRA software)
Procedure:
-
System Equilibration: Equilibrate the SEC system, including the column and detectors, with the mobile phase until stable baselines are achieved for all detectors.
-
Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL). Filter the sample through a low-protein-binding 0.1 or 0.22 µm filter.
-
Injection: Inject a defined volume of the prepared sample onto the SEC column.
-
Data Collection: Collect data from the UV, MALS, and dRI detectors as the sample elutes from the column.
-
Data Analysis:
-
Use the analysis software to process the collected data.
-
The software utilizes signals from all three detectors to perform a protein conjugate analysis.
-
This analysis determines the molar mass of the protein and the PEG components separately for each eluting peak, allowing for the calculation of the degree of PEGylation.
-
The hydrodynamic radius (Rh) is calculated from the determined molar mass and the principles of light scattering.
-
In Vivo Pharmacokinetic Study of PEGylated Drugs
This protocol outlines a typical procedure to assess the pharmacokinetic profile of a PEGylated therapeutic.
Materials:
-
PEGylated drug conjugate and non-PEGylated control
-
Animal model (e.g., rats or mice)
-
Dosing vehicle (e.g., sterile saline or PBS)
-
Blood collection supplies (e.g., syringes, capillary tubes, collection tubes with anticoagulant)
-
Analytical method for drug quantification in plasma (e.g., ELISA, LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for a specified period before the study.
-
Dosing: Administer a single intravenous (IV) bolus dose of the PEGylated drug or control to each animal.
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 96 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the drug conjugate in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as:
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t½)
-
Assessment of Immunogenicity using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the detection of anti-PEG antibodies in serum samples.
Materials:
-
PEG-coated microtiter plates
-
Serum samples from treated and control groups
-
Blocking buffer (e.g., 5% skim milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (e.g., HRP-conjugated anti-species IgG or IgM)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a high-binding ELISA plate with a PEG derivative (e.g., mPEG-amine) and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound PEG.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate thoroughly to remove unbound antibodies.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Signal Development: Add the TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of anti-PEG antibodies in the sample.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Structural comparison of linear and branched PEG linkers.
Caption: Experimental workflow for comparing ADC efficacy.
Conclusion
The decision between linear and branched PEG linkers is a critical consideration in the design of PEGylated therapeutics. Branched PEGs generally offer superior pharmacokinetic profiles, leading to extended circulation times and potentially enhanced efficacy, particularly for highly loaded conjugates like ADCs. This is attributed to their larger hydrodynamic volume and more effective shielding of the conjugated molecule. However, the increased steric hindrance of branched linkers can sometimes negatively impact the biological activity of the parent molecule.
Linear PEGs, being structurally simpler and more economical to produce, represent a robust option where a moderate extension in half-life is sufficient and minimal steric interference is desired. Ultimately, the optimal linker architecture is application-dependent and should be determined through empirical testing, considering the specific properties of the drug and the desired therapeutic outcome. The experimental frameworks provided in this guide offer a starting point for making an informed decision in the selection of PEG linker architecture.
References
- 1. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Enhancing Conjugate Hydrophilicity: A Comparative Guide to N-Boc-PEG24-alcohol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The hydrophilicity of bioconjugates, such as antibody-drug conjugates (ADCs), peptides, and small molecule drugs, is a critical parameter influencing their solubility, stability, pharmacokinetics, and overall therapeutic efficacy. The incorporation of polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the hydrophilicity of often hydrophobic therapeutic moieties. This guide provides a comprehensive comparison of N-Boc-PEG24-alcohol with alternative PEGylation strategies, supported by experimental data, to inform the rational design of next-generation bioconjugates.
This compound: A Tool for Enhancing Hydrophilicity
This compound is a discrete PEG linker featuring 24 ethylene glycol units. The Boc-protected amine and the terminal alcohol offer versatile handles for conjugation to various molecules. The primary function of the PEG24 chain is to impart a hydrophilic character to the final conjugate, thereby improving its aqueous solubility and potentially reducing aggregation.
Performance Comparison of PEG Linkers
The choice of PEG linker extends beyond simple incorporation and involves considerations of length and architecture. These factors can significantly impact the physicochemical properties of the resulting conjugate.
Impact of PEG Linker Architecture: Linear vs. Pendant
Experimental evidence suggests that the architecture of the PEG linker plays a crucial role in mitigating the hydrophobicity of conjugated payloads. A study comparing a linear 24-unit PEG linker with a pendant linker constructed from two 12-unit PEG chains on an antibody-drug conjugate (ADC) revealed significant differences in their performance. Amide-coupled ADCs featuring two pendant 12-unit PEG chains demonstrated superior performance compared to those with a conventional linear 24-unit PEG oligomer.[1] The pendant PEG configuration was more effective in reducing aggregation and led to slower clearance rates in vivo, indicating improved stability and pharmacokinetic profiles.[1]
Table 1: Comparison of Linear vs. Pendant PEG Linker Architecture on Antibody-Drug Conjugate (ADC) Properties
| Feature | Linear PEG24 Linker | Pendant (2xPEG12) Linker | Reference |
| Aggregation Tendency | Higher | Lower | [1] |
| Pharmacokinetics | Faster Clearance | Slower Clearance | [1] |
| Overall Performance | Standard | Improved Stability & PK Profile | [1] |
Impact of PEG Linker Length
The length of the linear PEG chain is another critical variable. Generally, a longer PEG chain imparts greater hydrophilicity to a conjugate. This increased hydrophilicity can be observed through various analytical techniques. For instance, in reversed-phase high-performance liquid chromatography (RP-HPLC), which separates molecules based on their hydrophobicity, conjugates with longer PEG chains will typically have shorter retention times.
Table 2: General Impact of Increasing Linear PEG Chain Length on Conjugate Properties
| Property | Impact of Increased PEG Length | Analytical Observation |
| Hydrophilicity | Increases | Decreased retention time in RP-HPLC |
| Aqueous Solubility | Increases | Higher concentration achievable in aqueous buffers |
| Hydrodynamic Radius | Increases | Earlier elution in Size Exclusion Chromatography (SEC) |
| Immunogenicity | Generally Decreases | Reduced antibody response in vivo |
| Biological Activity | May Decrease | Potential for steric hindrance at the target binding site |
While no direct comparative studies on a full series of N-Boc-PEGn-alcohols were found in the reviewed literature, the general principle of increased hydrophilicity with longer PEG chains is a well-established concept in bioconjugation.
Experimental Protocols
To enable researchers to quantitatively assess the impact of different PEG linkers on conjugate hydrophilicity, detailed protocols for key experimental techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Hydrophilicity Assessment
RP-HPLC separates molecules based on their hydrophobicity. A more hydrophilic conjugate will have a shorter retention time on a hydrophobic stationary phase.
Protocol:
-
Column: C18 or C8 reversed-phase column (e.g., Agilent, Waters).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Sample Preparation: Dissolve the conjugate in Mobile Phase A or a suitable buffer at a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: Compare the retention times of conjugates with different PEG linkers. A shorter retention time indicates greater hydrophilicity.
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins and other biomolecules based on their surface hydrophobicity under non-denaturing conditions. More hydrophilic conjugates will elute at lower salt concentrations.
Protocol:
-
Column: HIC column with a suitable stationary phase (e.g., Butyl, Phenyl, or Ether).
-
Mobile Phase A (Binding Buffer): High salt buffer (e.g., 2 M ammonium sulfate in 100 mM sodium phosphate, pH 7.0).
-
Mobile Phase B (Elution Buffer): Low salt buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the conjugate in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 50 µL.
-
Analysis: Compare the elution profiles. Conjugates eluting at lower concentrations of the elution buffer (i.e., higher salt concentration) are more hydrophobic.
Aqueous Solubility Assay (Shake-Flask Method)
This method directly measures the solubility of a conjugate in an aqueous buffer.
Protocol:
-
Buffer: Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Add an excess amount of the lyophilized conjugate to a known volume of the buffer in a vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solute.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved conjugate using a suitable method (e.g., UV-Vis spectrophotometry based on the absorbance of the protein or payload, or a specific ELISA for the conjugate).
-
Analysis: The measured concentration represents the aqueous solubility of the conjugate. Compare the solubility values obtained for conjugates with different PEG linkers.
Visualizing the Impact of PEGylation
The following diagrams illustrate the conceptual workflow for comparing PEG linkers and the effect of PEGylation on conjugate hydrophilicity.
Caption: Experimental workflow for comparing the hydrophilicity of conjugates.
Caption: Impact of PEGylation on conjugate hydrophilicity.
Conclusion
The selection of a hydrophilic linker is a critical step in the design of successful bioconjugates. While this compound serves as a valuable tool for increasing the hydrophilicity of therapeutic molecules, researchers should consider the impact of both PEG linker length and architecture on the overall performance of the conjugate. The experimental data suggests that for complex molecules like ADCs, a branched or pendant PEG structure may offer advantages over a linear configuration in terms of stability and pharmacokinetics. The provided experimental protocols offer a framework for the systematic evaluation of different PEG linkers, enabling the rational design of bioconjugates with optimized properties for therapeutic applications.
References
Safety Operating Guide
Proper Disposal of N-Boc-PEG24-alcohol: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of N-Boc-PEG24-alcohol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols and environmental regulations. The disposal method for this compound is contingent on its purity and whether it has been mixed with any hazardous substances.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary determinant for the disposal route of this compound is its potential contamination with hazardous materials. Polyethylene glycol (PEG) compounds, such as this compound, are generally considered to be of low toxicity and are biodegradable. However, if mixed with or contaminated by hazardous substances, the entire waste mixture must be treated as hazardous.
Waste Characterization
The first and most critical step is to determine the nature of the waste.
-
Uncontaminated this compound: If the this compound is in its pure, unused form, or is only mixed with other non-hazardous materials, it can typically be disposed of as non-hazardous chemical waste.
-
Contaminated this compound: If the this compound has been used in a reaction or is mixed with any substance classified as hazardous (e.g., flammable solvents, corrosive acids or bases, toxic reagents), the resulting mixture must be managed as hazardous waste.
Segregation and Collection
Proper segregation of chemical waste is essential to prevent accidental reactions and to ensure proper disposal.
-
Collect waste this compound in a designated, chemically compatible, and clearly labeled waste container.
-
Ensure the container is sealed to prevent spills or the release of vapors.
-
Do not mix this compound waste with incompatible chemicals.
Disposal Procedures
-
Consult Institutional Guidelines: Always verify with your institution's EHS office before proceeding. Some institutions may have specific procedures for non-hazardous chemical waste.
-
Collection for Disposal: Collect the non-hazardous waste in a designated container provided by your institution's waste management program.
-
Labeling: Clearly label the container as "Non-Hazardous Waste: this compound".
-
Arrange for Pickup: Contact your EHS department to schedule a pickup for the non-hazardous chemical waste.
-
Follow Hazardous Waste Protocols: Adhere strictly to your institution's and local regulations for hazardous waste disposal.
-
Containerization: Use a designated hazardous waste container that is compatible with all components of the waste mixture.
-
Labeling: Label the container with a "Hazardous Waste" tag, and list all constituents of the mixture, including their approximate percentages.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.
-
Arrange for Pickup: Contact your EHS department for the collection and disposal of the hazardous waste.
Under no circumstances should this compound, whether pure or mixed, be disposed of down the drain or in regular trash unless explicitly permitted by your institution's EHS department.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Accumulation | Follow institutional limits for satellite accumulation areas. | To ensure safe storage and timely disposal of chemical waste. |
| pH of Aqueous Waste | Neutral (if permitted for drain disposal by EHS). | To prevent corrosion of plumbing and adverse reactions in the sewer system. |
| Container Size | Appropriate for the volume of waste generated. | To minimize the risk of spills and to facilitate handling. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and sustainable research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
